Product packaging for Anethofuran(Cat. No.:CAS No. 74410-10-9)

Anethofuran

Cat. No.: B1210874
CAS No.: 74410-10-9
M. Wt: 152.23 g/mol
InChI Key: KBPPPUZMFQKLNP-UTLUCORTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anethofuran is a member of benzofurans.
This compound is a natural product found in Anethum graveolens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1210874 Anethofuran CAS No. 74410-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74410-10-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran

InChI

InChI=1S/C10H16O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h5,8-10H,3-4,6H2,1-2H3/t8-,9+,10+/m1/s1

InChI Key

KBPPPUZMFQKLNP-UTLUCORTSA-N

SMILES

CC1COC2C1CCC(=C2)C

Isomeric SMILES

C[C@@H]1CO[C@@H]2[C@H]1CCC(=C2)C

Canonical SMILES

CC1COC2C1CCC(=C2)C

density

0.966-0.970

physical_description

Clear almost colourless liquid;  herbal dill-like aroma

solubility

Very slightly soluble in water
Soluble (in ethanol)

Synonyms

3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran
anethofuran

Origin of Product

United States

Foundational & Exploratory

Anethofuran Biosynthesis in Anethum graveolens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethofuran, also known as dill ether, is a key aromatic monoterpenoid found in the essential oil of Anethum graveolens (dill). Its unique fragrance and potential biological activities make it a compound of interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in dill. While the complete pathway has not been fully elucidated in the scientific literature, this document consolidates available data on its precursors, potential enzymatic steps, and quantitative distribution within the plant. It also details experimental protocols for the extraction and analysis of this compound and outlines a putative biosynthetic pathway based on established principles of monoterpenoid metabolism. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of this important natural product and for professionals in drug development exploring its potential applications.

Introduction

Anethum graveolens L., commonly known as dill, is an aromatic herb of the Apiaceae family, widely cultivated for its culinary and medicinal uses. The characteristic aroma of dill is attributed to its essential oil, a complex mixture of volatile compounds, primarily monoterpenoids and phenylpropanoids. Among these, this compound ((3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran) is a significant contributor to the distinctive scent of dill foliage and flowers.[1][2] As a monoterpenoid ether, this compound belongs to a large and diverse class of natural products with a wide range of biological activities.[3] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through breeding or metabolic engineering and for exploring its pharmacological potential.

This guide summarizes the current knowledge on this compound biosynthesis, presents quantitative data on its occurrence in A. graveolens, provides detailed experimental protocols for its analysis, and proposes a hypothetical biosynthetic pathway to stimulate further research in this area.

Quantitative Analysis of this compound in Anethum graveolens

The concentration of this compound in the essential oil of Anethum graveolens varies significantly depending on the plant part and developmental stage. The highest concentrations are typically found in the leaves and flowers, while it is notably absent in the fruit (seed) oil.[1] This distribution suggests that the enzymes responsible for this compound biosynthesis are spatially and temporally regulated. This compound was identified as a major component of the oil from umbels at the flowering stage, with its concentration decreasing as the seeds mature.[4]

Plant PartPercentage of this compound in Essential Oil (%)Reference
Leaves16.42[5]
Flowers22.00[5]
Fruits (Seeds)Not Detected[5]
Herb (general)15.23[4]
Umbels (at flowering)Major Component[4]

Proposed Biosynthetic Pathway of this compound

The precise enzymatic steps leading to this compound in Anethum graveolens have not been experimentally determined. However, based on its chemical structure and the well-established principles of monoterpenoid biosynthesis, a putative pathway can be proposed. Monoterpenoids are synthesized from the C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the methylerythritol 4-phosphate (MEP) pathway in plastids.

The proposed pathway involves the following key stages:

  • Precursor Formation: IPP and DMAPP are condensed to form the C10 precursor, geranyl diphosphate (GPP).

  • Terpene Cyclization: A monoterpene synthase (TPS) likely catalyzes the cyclization of GPP to form a cyclic monoterpene intermediate.

  • Post-Cyclization Modifications: A series of enzymatic modifications, likely involving cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes, would then convert the cyclic intermediate into this compound.

The following diagram illustrates the hypothetical biosynthetic pathway of this compound.

Anethofuran_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Monoterpenoid Monoterpenoid Biosynthesis IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Cyclic_Intermediate Hypothetical Cyclic Monoterpene Intermediate GPP->Cyclic_Intermediate Monoterpene Synthase (TPS) This compound This compound Cyclic_Intermediate->this compound Cytochrome P450s (CYP450s) & Other Enzymes Experimental_Workflow Plant_Material Anethum graveolens (Leaves, Flowers, Seeds) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Essential Oil Hydrodistillation->Essential_Oil GC_MS_Analysis GC-MS Analysis Essential_Oil->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis Anethofuran_Data This compound Concentration Data Data_Analysis->Anethofuran_Data

References

The Natural Occurrence of Anethofuran in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethofuran, also known as dill ether, is a naturally occurring monoterpenoid and a significant component of the essential oil of dill (Anethum graveolens L.). This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its proposed biosynthetic pathway, and the regulatory mechanisms that may influence its production in plants. Detailed experimental protocols for the extraction, identification, and quantification of this compound are provided, along with a summary of its reported concentrations in various plant tissues. This guide is intended to be a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug discovery.

Introduction

This compound, chemically known as (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran, is a volatile monoterpenoid that contributes to the characteristic aroma of dill.[1] While it is a well-known constituent of dill essential oil, its presence in other plant species is not widely reported.[2] this compound has garnered interest for its potential biological activities, including its role as a potential cancer chemopreventive agent.[3] This guide aims to consolidate the available scientific information on the natural occurrence of this compound, providing a technical foundation for further research and development.

Natural Occurrence and Quantitative Data

This compound is most prominently found in the aerial parts of the dill plant (Anethum graveolens), a member of the Apiaceae family.[4][5] Its concentration varies significantly depending on the plant part, developmental stage, and geographical origin.[4][6] Notably, this compound is present in the leaves and flowers but is typically absent in the fruit (seeds) of the dill plant.[4] A variant of dill, known as Indian dill or sowa (Anethum sowa), also contains this compound as a component of its herb oil.[7]

The quantitative data from various studies on the concentration of this compound in Anethum graveolens are summarized in the tables below.

Table 1: this compound Concentration in Different Parts of Anethum graveolens

Plant PartConcentration (% of Essential Oil)Reference
Leaves16.42%[4]
Flowers22.0%[4]
Fruits (Seeds)Not Detected[4]
Herb12.31% (as 3,9-oxy-р-menth-1-ene)[8]

Table 2: Major Volatile Compounds in Anethum graveolens Essential Oil (Leaves)

CompoundRelative Percentage (%)Reference
α-Phellandrene62.71%[4]
This compound (Dill Ether) 16.42% [4]
Limonene13.28%[4]

Table 3: Major Volatile Compounds in Anethum graveolens Essential Oil (Flowers)

CompoundRelative Percentage (%)Reference
Limonene33.22%[4]
α-Phellandrene30.26%[4]
This compound (Dill Ether) 22.0% [4]

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to be a monoterpenoid, and thus originates from the general terpenoid biosynthesis pathway.

General Monoterpenoid Biosynthesis Pathway

Monoterpenoids are synthesized from the C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are primarily produced through the methylerythritol 4-phosphate (MEP) pathway located in the plastids. The condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the direct precursor for all monoterpenes.

monoterpenoid_biosynthesis Pyruvate Pyruvate MEP MEP Pathway (in Plastids) Pyruvate->MEP G3P Glyceraldehyde-3-Phosphate G3P->MEP IPP Isopentenyl Diphosphate (IPP) MEP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP->DMAPP IPP->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP->GPP Monoterpenes Monoterpenes GPP->Monoterpenes

General overview of the monoterpenoid biosynthesis pathway.
Proposed Biosynthetic Pathway of this compound

A putative pathway for the formation of this compound likely involves the cyclization of GPP to form a limonene intermediate, followed by a series of enzymatic modifications. The biosynthesis of the structurally related monoterpenes, limonene and carvone, has been studied in the fruit of caraway (Carum carvi), a related Apiaceae species.[9] This pathway can serve as a model for the potential biosynthesis of this compound.

anethofuran_biosynthesis GPP Geranyl Diphosphate Limonene_Synthase Limonene Synthase GPP->Limonene_Synthase Limonene Limonene Limonene_Synthase->Limonene Hydroxylation Hydroxylation (Cytochrome P450?) Limonene->Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylation->Hydroxylated_Intermediate Cyclization Intramolecular Cyclization (Enzyme-catalyzed?) Hydroxylated_Intermediate->Cyclization This compound This compound Cyclization->this compound

A proposed biosynthetic pathway for this compound.

Regulation of this compound Biosynthesis

The biosynthesis of terpenoids in plants is a tightly regulated process, influenced by both developmental cues and environmental factors. While specific regulatory mechanisms for this compound are not yet known, the general principles of terpenoid regulation are likely applicable.

Signaling Pathways in Terpenoid Regulation

Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are known to play a crucial role in regulating terpenoid biosynthesis as part of the plant's defense response.[10] Environmental stresses, both biotic (e.g., herbivory, pathogen attack) and abiotic (e.g., UV radiation, temperature changes), can trigger signaling cascades that lead to the upregulation of transcription factors. These transcription factors, in turn, activate the expression of genes encoding enzymes in the terpenoid biosynthesis pathway.[11]

terpenoid_regulation cluster_stimuli Stimuli cluster_signaling Signaling Cascade cluster_response Biosynthetic Response Biotic_Stress Biotic Stress (e.g., Herbivory) Plant_Hormones Plant Hormones (e.g., JA, SA) Biotic_Stress->Plant_Hormones Abiotic_Stress Abiotic Stress (e.g., UV light) Abiotic_Stress->Plant_Hormones TF_Activation Transcription Factor Activation (e.g., WRKY, MYB) Plant_Hormones->TF_Activation Gene_Expression Upregulation of Biosynthesis Genes TF_Activation->Gene_Expression Enzyme_Production Increased Enzyme Production Gene_Expression->Enzyme_Production Anethofuran_Production This compound Production Enzyme_Production->Anethofuran_Production

Generalized signaling pathway for the regulation of terpenoid biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of this compound from plant material.

Extraction of this compound

The choice of extraction method can significantly impact the yield and composition of the essential oil.

Hydrodistillation is a common method for extracting essential oils from aromatic plants.

  • Principle: Plant material is boiled in water, and the resulting steam, containing the volatile compounds, is condensed and collected. The immiscible essential oil is then separated from the aqueous phase.

  • Apparatus: Clevenger-type apparatus, round-bottom flask, heating mantle, condenser.

  • Procedure:

    • Weigh approximately 100 g of fresh, chopped dill leaves and flowers.

    • Place the plant material into a 2 L round-bottom flask and add 500 mL of distilled water.[4]

    • Set up the Clevenger apparatus for hydrodistillation.

    • Heat the flask to boiling and continue distillation for 3 hours.[4]

    • Collect the distilled essential oil from the collection arm of the Clevenger apparatus.

    • Dry the collected oil over anhydrous sodium sulfate and store at 4°C in a sealed, dark vial until analysis.[4]

Solvent extraction is an alternative method that can be used to obtain a more complete profile of volatile and semi-volatile compounds.

  • Principle: An organic solvent is used to dissolve the essential oil from the plant matrix. The solvent is then evaporated to yield the crude extract.

  • Apparatus: Mortar and pestle, centrifuge, rotary evaporator.

  • Procedure:

    • Weigh approximately 2 g of fresh, chopped dill herb.[12]

    • Grind the plant material in a mortar with dichloromethane and anhydrous sodium sulfate.[12]

    • Perform the extraction four times with dichloromethane to a total volume of 20 mL.[12]

    • Concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

    • Centrifuge the concentrated extract to remove any solid plant material.[12]

    • Transfer the supernatant to a clean vial and store at 4°C.

Identification and Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

  • Principle: GC separates the volatile compounds in the essential oil based on their boiling points and polarity. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5975 MS).[13]

  • Typical GC-MS Parameters:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[13]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.[13]

    • Injection Mode: Split (e.g., 1:100) or splitless.[12]

    • Oven Temperature Program: Initial temperature of 40°C (hold for 3 min), then ramp at 4°C/min to 250°C (hold for 10 min).[4]

    • MS Transfer Line Temperature: 280°C.[13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: m/z 30-600.[4]

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard and by matching its mass spectrum with libraries such as NIST and Wiley.

  • Quantification: The relative percentage of this compound is determined by integrating the peak area of this compound and dividing it by the total peak area of all identified compounds. For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.

  • Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C) within a molecule, allowing for the determination of its connectivity and stereochemistry.

  • Procedure for Structure Elucidation:

    • Purify the this compound sample using chromatographic techniques (e.g., preparative GC or HPLC).

    • Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

    • Analyze the chemical shifts, coupling constants, and correlation signals to assemble the molecular structure.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in plant material.

experimental_workflow Plant_Material Plant Material (e.g., Dill Leaves) Extraction Extraction Plant_Material->Extraction Hydrodistillation Hydrodistillation Extraction->Hydrodistillation Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction Crude_Extract Crude Essential Oil / Extract Hydrodistillation->Crude_Extract Solvent_Extraction->Crude_Extract Analysis Analysis Crude_Extract->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR Data_Analysis Data Analysis GCMS->Data_Analysis NMR->Data_Analysis Identification Identification Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

General workflow for the extraction and analysis of this compound.

Conclusion

This compound is a key aromatic constituent of dill, with its natural occurrence primarily documented in the leaves and flowers of Anethum graveolens. This guide has provided a detailed overview of its presence in plants, a proposed biosynthetic pathway, and the regulatory factors that likely control its production. The experimental protocols outlined herein offer a practical framework for researchers to extract, identify, and quantify this monoterpenoid. Further research is warranted to fully elucidate the specific enzymatic steps and regulatory networks governing this compound biosynthesis, which could open avenues for its biotechnological production and further exploration of its biological activities for pharmaceutical and other applications.

References

Anethofuran: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethofuran, a monoterpene ether found in the essential oils of dill (Anethum graveolens) and caraway (Carum carvi), has garnered scientific interest for its potential chemopreventive properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in biological systems. While research specifically on isolated this compound is limited, this document synthesizes the available data, focusing on its established role in enzyme induction and exploring its potential involvement in anti-inflammatory and neuroprotective pathways based on studies of dill extracts and essential oils. This guide also presents inferred signaling pathways and generalized experimental protocols to facilitate further research into this promising natural compound.

Core Mechanism of Action: Induction of Glutathione S-Transferase

The most well-documented biological activity of this compound is its ability to induce the phase II detoxification enzyme, Glutathione S-Transferase (GST).[1] GSTs play a critical role in cellular protection by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds, rendering them less reactive and more water-soluble for excretion.[2][3] This detoxification process is a key mechanism in cancer chemoprevention, as it can neutralize potential carcinogens before they can damage cellular macromolecules like DNA.[4][5][6]

Proposed Signaling Pathway: Nrf2 Activation

The induction of phase II detoxification enzymes like GST by phytochemicals is predominantly regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] While direct evidence for this compound's activation of Nrf2 is not yet available, it is the most probable mechanism of action for its observed induction of GST.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as certain phytochemicals, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including GSTs, initiating their transcription.[7][8][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome basal state Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE sMaf sMaf sMaf->ARE GST_Gene GST Gene Transcription ARE->GST_Gene activates

Proposed Nrf2 activation pathway by this compound.
Experimental Protocol: Glutathione S-Transferase Activity Assay

This protocol provides a general method for determining GST activity in cell lysates or tissue homogenates, which can be adapted to study the effects of this compound.

1. Materials:

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Phosphate buffer

  • Cell or tissue lysate containing GST

  • 96-well microplate

  • Spectrophotometer

2. Procedure:

  • Prepare a reaction mixture containing phosphate buffer, GSH solution, and the cell or tissue lysate.

  • Initiate the reaction by adding the CDNB solution.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

  • Calculate the specific activity of GST and normalize it to the total protein concentration of the lysate.

Potential Anti-inflammatory and Neuroprotective Effects

Studies on dill essential oil and extracts, which contain this compound as a significant component, have indicated potential anti-inflammatory and neuroprotective activities.[11][12] It is important to note that these effects have not been definitively attributed to this compound alone and are likely the result of synergistic interactions between the various constituents of the extracts.

Anti-inflammatory Activity

Dill extracts have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators.[12] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation.[13][14] It is plausible that components of dill extract, possibly including this compound, could modulate these pathways to exert their anti-inflammatory effects.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK This compound This compound (inferred) This compound->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation NFkB_IkB NF-κB-IκB Complex Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, COX-2) NFkB_n->Inflammatory_Genes activates

Inferred inhibition of the NF-κB pathway.

MAPK Signaling Pathway

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK This compound This compound (inferred) This compound->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

Inferred modulation of the MAPK pathway.
Neuroprotective Activity

Extracts of dill seeds have demonstrated neuroprotective effects in in-vitro models by mitigating oxidative stress, restoring mitochondrial membrane potential, and reducing lipid peroxidation.[11][15] These effects are crucial in combating the cellular damage associated with neurodegenerative diseases.[16][17] Furthermore, moderate inhibition of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine, has been observed with dill extracts.[11][15]

Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Induction Induce Oxidative Stress (e.g., H2O2) Cell_Culture->Induction Treatment Treat with this compound Induction->Treatment Assessment Assess Neuroprotective Effects Treatment->Assessment ROS ROS Measurement Assessment->ROS MMP Mitochondrial Membrane Potential Assay Assessment->MMP AChE Acetylcholinesterase Inhibition Assay Assessment->AChE

References

Anethofuran: A Technical Whitepaper on its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethofuran, a monoterpene found in the essential oil of dill (Anethum graveolens), has emerged as a compound of interest in the field of cancer chemoprevention. Preclinical studies have identified its potential to induce key detoxifying enzymes, suggesting a mechanism for mitigating the effects of carcinogens. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its cancer chemopreventive properties. Detailed experimental methodologies, quantitative data where available, and conceptual diagrams of its proposed mechanism of action are presented to support further research and drug development efforts.

Core Pharmacological Effect: Induction of Glutathione S-Transferase

The primary and most well-documented pharmacological effect of this compound is its ability to induce the phase II detoxification enzyme, glutathione S-transferase (GST).[1][2] GST plays a critical role in cellular protection by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds, including carcinogens, thereby facilitating their detoxification and excretion. The induction of GST is a key mechanism of cancer chemoprevention, as it enhances the body's ability to neutralize and eliminate potential cancer-causing agents before they can damage cellular macromolecules like DNA.

A key study involving bioassay-directed fractionation of dill weed oil identified this compound as one of the active compounds responsible for inducing GST activity in various mouse tissues.[1][2] This finding positions this compound as a promising candidate for further investigation as a cancer chemopreventive agent.

Quantitative Data

While the seminal study demonstrated the induction of glutathione S-transferase by this compound, specific quantitative data for this compound alone is not detailed in the available literature. The study reported the collective effect of isolated monoterpenes. For context, a summary of the findings for the compounds isolated from dill weed and caraway oil is presented below.

CompoundSourcePharmacological EffectTarget Tissues (in mice)
This compound Dill Weed Oil (Anethum graveolens)Induction of Glutathione S-TransferaseSeveral target tissues
CarvoneDill Weed Oil, Caraway OilInduction of Glutathione S-TransferaseSeveral target tissues
LimoneneDill Weed Oil, Caraway OilInduction of Glutathione S-TransferaseSeveral target tissues

Experimental Protocols

The following section outlines the typical experimental methodologies employed in the studies that identified the pharmacological effects of this compound.

Bioassay-Directed Fractionation of Essential Oils

This protocol is a standard method used to identify active compounds from a complex mixture, such as an essential oil.

  • Initial Extraction: The essential oil is obtained from the plant material (e.g., dill weed) through methods like steam distillation.

  • Fractionation: The crude essential oil is subjected to chromatographic techniques, such as column chromatography, to separate it into fractions based on the chemical properties of the constituents.

  • Bioassay of Fractions: Each fraction is then tested for its biological activity of interest, in this case, the induction of glutathione S-transferase.

  • Iterative Process: The most active fractions are selected for further fractionation and bioassay. This iterative process is repeated until a pure, active compound is isolated.

  • Structural Elucidation: The chemical structure of the isolated active compound (this compound) is determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Glutathione S-Transferase (GST) Induction Assay

This assay measures the activity of the GST enzyme in tissues following treatment with a test compound.

  • Animal Model: Female A/J mice are typically used for this type of study.

  • Compound Administration: The test compound (e.g., this compound) is administered to the mice, usually orally. A control group receives the vehicle (e.g., corn oil).

  • Tissue Collection: After a specific period, the mice are euthanized, and target tissues (e.g., liver, forestomach) are collected.

  • Preparation of Cytosolic Fractions: The collected tissues are homogenized and centrifuged to obtain the cytosolic fraction, which contains the GST enzymes.

  • Enzyme Activity Measurement: The GST activity in the cytosolic fractions is determined spectrophotometrically. The assay typically uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, which, when conjugated with glutathione, forms a product that can be measured by its absorbance at a specific wavelength (e.g., 340 nm).

  • Data Analysis: The specific activity of GST (nmol of product formed per minute per mg of protein) is calculated. The fold induction is determined by comparing the GST activity in the treated group to the control group.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound induces glutathione S-transferase have not been fully elucidated in the available scientific literature. However, the induction of phase II detoxifying enzymes like GST is often mediated by the Keap1-Nrf2 pathway.

Proposed Mechanism of Chemoprevention

It is hypothesized that this compound, like other chemopreventive agents, may act as an electrophile that can modify cysteine residues on the Keap1 protein. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for detoxifying enzymes, including GST, leading to their increased expression.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Isolation of this compound cluster_assay GST Induction Assay dill Dill Weed Oil fractionation Bioassay-Directed Fractionation dill->fractionation This compound Pure this compound fractionation->this compound administration This compound Administration This compound->administration animal Animal Model (A/J Mice) animal->administration tissue Tissue Collection administration->tissue gst_assay GST Activity Measurement tissue->gst_assay data Data Analysis gst_assay->data

Caption: Workflow for the isolation and pharmacological testing of this compound.

Proposed Chemopreventive Mechanism

proposed_mechanism cluster_cell Cellular Environment This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE GST_Gene GST Gene ARE->GST_Gene activates GST_Protein GST Protein (Detoxification) GST_Gene->GST_Protein synthesis Detoxified_Carcinogen Detoxified Carcinogen GST_Protein->Detoxified_Carcinogen Carcinogen Carcinogen Carcinogen->GST_Protein detoxified by

Caption: Proposed mechanism of this compound-induced chemoprevention via the Keap1-Nrf2 pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a cancer chemopreventive agent, primarily through its ability to induce the detoxifying enzyme glutathione S-transferase. The methodologies for its isolation and initial pharmacological screening have been established. However, to advance the development of this compound as a therapeutic agent, further research is imperative.

Future studies should focus on:

  • Quantitative Analysis: Determining the precise dose-dependent efficacy of pure this compound in inducing GST and other phase II enzymes in various in vitro and in vivo models.

  • Mechanism of Action: Elucidating the specific signaling pathways, including the definitive role of the Keap1-Nrf2 pathway, that are modulated by this compound.

  • Broader Pharmacological Screening: Investigating other potential pharmacological effects of this compound, such as anti-inflammatory and antioxidant activities, which are often associated with chemopreventive agents.

  • Preclinical Efficacy: Evaluating the efficacy of this compound in preventing tumor formation in long-term animal cancer models.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Discovery and Isolation of Anethofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethofuran, also known as dill ether, is a naturally occurring monoterpene and a member of the benzofuran class of compounds. It is a significant contributor to the characteristic aroma of dill (Anethum graveolens) and is also found in caraway (Carum carvi). First prominently reported in scientific literature in 1992 by Zheng et al., this compound was isolated from dill weed oil and caraway oil through bioassay-directed fractionation. This technical guide provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities, with a focus on its potential as a cancer chemopreventive agent through the induction of glutathione S-transferase.

Introduction

This compound ((3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran) is a volatile organic compound that has garnered interest for its aromatic properties and, more significantly, for its potential pharmacological applications. Its discovery was a result of bioassay-guided fractionation of essential oils, a testament to the importance of natural products in drug discovery. This guide will delve into the technical aspects of this compound's journey from a component of an essential oil to a molecule of interest for its biological activity.

History of Discovery and Isolation

The use of dill and its essential oil dates back centuries for culinary and medicinal purposes. However, the specific identification and isolation of this compound as a distinct chemical entity is a more recent development.

A pivotal moment in the history of this compound was the 1992 publication by G.Q. Zheng, P.M. Kenney, and L.K. Lam in Planta Medica.[1] Their work focused on identifying potential cancer chemopreventive agents from dill weed oil and caraway oil. Through a process of bioassay-directed fractionation, they isolated this compound and identified its ability to induce the detoxifying enzyme glutathione S-transferase (GST).[1] This discovery marked the beginning of scientific interest in the biological activities of this compound.

Further research into the stereochemistry of dill ether, another name for this compound, was conducted in the late 1990s. These studies confirmed the specific stereoisomeric form of the naturally occurring compound.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[2]
Molar Mass 152.23 g/mol [2]
CAS Number 74410-10-9[2]
Appearance Colorless to pale yellow liquid
Odor Characteristic of dill, herbaceous[3]
Boiling Point 207-208 °C
Solubility Soluble in ethanol and other organic solvents; sparingly soluble in water.
Content in Dill Leaves 16.42% of essential oil[4]
Content in Dill Flowers 22% of essential oil[4]

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of the essential oil from its natural source, followed by fractionation and purification, and finally, structural elucidation using spectroscopic methods.

Extraction of Essential Oil from Anethum graveolens

A common method for extracting the essential oil from dill is hydrodistillation.

Protocol:

  • Plant Material Preparation: Freshly harvested aerial parts (leaves and flowers) of Anethum graveolens are coarsely chopped.

  • Hydrodistillation:

    • Place 500 g of the chopped plant material into a 5 L round-bottom flask.

    • Add 2.5 L of distilled water.

    • Connect the flask to a Clevenger-type apparatus.

    • Heat the flask to boiling and continue the distillation for 3-4 hours.

    • Collect the oil layer that separates from the aqueous distillate.

    • Dry the collected essential oil over anhydrous sodium sulfate.

    • Store the oil in a sealed, dark glass vial at 4°C.

Bioassay-Directed Fractionation for this compound Isolation

This protocol is based on the methodology that led to the initial isolation of this compound and is guided by the biological activity of the fractions.[1]

Workflow for Bioassay-Directed Fractionation:

G start Dill Weed Essential Oil fractionation1 Column Chromatography (Silica Gel, Hexane-Ethyl Acetate Gradient) start->fractionation1 fractions Collect Fractions fractionation1->fractions bioassay GST Induction Assay fractions->bioassay active_fractions Identify Active Fractions bioassay->active_fractions fractionation2 Further Chromatographic Purification (e.g., Preparative GC or HPLC) active_fractions->fractionation2 Pool active fractions pure_this compound Pure this compound fractionation2->pure_this compound

Bioassay-directed fractionation workflow for this compound.

Detailed Protocol:

  • Initial Column Chromatography:

    • Pack a glass column (e.g., 50 cm length, 5 cm diameter) with silica gel 60 (70-230 mesh) as the stationary phase, using hexane as the initial mobile phase.

    • Load the dill essential oil (e.g., 10 g) onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 0% to 20% ethyl acetate in hexane).

    • Collect fractions of a consistent volume (e.g., 50 mL).

  • Bioassay:

    • Evaporate the solvent from a small aliquot of each fraction.

    • Screen each fraction for its ability to induce glutathione S-transferase activity in a suitable biological system (e.g., murine tissues).

  • Further Purification:

    • Combine the fractions that show the highest GST-inducing activity.

    • Subject the pooled active fractions to further purification using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

      • Preparative GC Conditions (Hypothetical):

        • Column: DB-5 or equivalent non-polar capillary column.

        • Injector Temperature: 250°C.

        • Oven Temperature Program: Start at 60°C, ramp to 240°C at 3°C/min.

        • Carrier Gas: Helium.

        • Detector: Thermal conductivity detector (TCD) or a splitter to a flame ionization detector (FID) and a collection port.

        • Collect the fraction corresponding to the retention time of this compound.

Spectroscopic Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

4.3.1. Mass Spectrometry (MS)

  • Method: Electron Ionization (EI) at 70 eV.

  • Expected Molecular Ion: m/z 152.

  • Key Fragmentation Pattern (Hypothetical): The fragmentation of the this compound molecular ion would likely involve the loss of alkyl groups and cleavage of the ether linkage, characteristic of cyclic ethers.

4.3.2. Infrared (IR) Spectroscopy

  • Expected Characteristic Absorptions:

    • C-H stretching (alkane): ~2850-2960 cm⁻¹

    • C=C stretching (alkene): ~1650-1680 cm⁻¹

    • C-O-C stretching (ether): ~1050-1150 cm⁻¹

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The spectrum would show characteristic signals for the methyl groups, methylene protons, and methine protons, with specific chemical shifts and coupling constants reflecting their chemical environment within the bicyclic structure.

  • ¹³C NMR (Carbon-13 NMR): The spectrum would display distinct signals for each of the 10 carbon atoms in the this compound molecule, including those of the methyl groups, the olefinic carbons, and the carbons bonded to the oxygen atom.

Biological Activity and Signaling Pathway

The primary reported biological activity of this compound is its ability to induce glutathione S-transferase (GST).[1] GSTs are a family of phase II detoxification enzymes that play a crucial role in protecting cells from xenobiotics and oxidative stress by catalyzing the conjugation of glutathione to electrophilic substrates, rendering them more water-soluble and easier to excrete.

The induction of GST by xenobiotics like this compound is a key mechanism of chemoprevention. This process is often mediated by the activation of specific signaling pathways.

Signaling Pathway for GST Induction by Xenobiotics:

GST_Induction cluster_cell cluster_nucleus This compound This compound (Xenobiotic) Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) This compound->Nrf2_Keap1 Enters Cell Cell Cell Membrane Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) (DNA) Nrf2->ARE Translocation to Nucleus Transcription Transcription Nrf2->Transcription Binds to ARE Keap1 Keap1 Nucleus Nucleus GST_Gene GST Gene mRNA GST mRNA Transcription->mRNA Translation Translation mRNA->Translation GST_Protein GST Protein (Detoxification) Translation->GST_Protein

GST induction pathway by xenobiotics like this compound.

Conclusion

This compound stands as a compelling example of a bioactive compound isolated from a natural source with potential therapeutic applications. Its discovery through bioassay-directed fractionation highlights a classic and effective approach in natural product drug discovery. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for further investigation into the properties and applications of this intriguing monoterpene. Future research may focus on elucidating the precise molecular mechanisms of its bioactivity, exploring its potential in other therapeutic areas, and developing efficient synthetic routes for its production.

References

A Technical Guide to the Spectroscopic Data of Anethofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Anethofuran, also known as dill ether. The information detailed below includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Chemical Structure

This compound is a natural bicyclic monoterpenoid and a member of the benzofurans class. Its chemical structure is presented below:

IUPAC Name: (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran[1] Molecular Formula: C₁₀H₁₆O[1][2] Molecular Weight: 152.23 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.30br sH-7
4.15mH-3
3.86t8.5H-2a
3.40dd8.5, 7.0H-2b
2.50mH-7a
2.15mH-4a
2.03mH-3a
1.95mH-4b
1.68sCH₃-6
1.23d6.0CH₃-3

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Atom
133.5C-6
122.9C-5
82.5C-3
71.6C-2
45.1C-3a
35.8C-7a
30.6C-4
28.7C-7
23.4CH₃-6
21.1CH₃-3

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound (EI-MS)

m/zRelative Intensity (%)Assignment
15225[M]⁺
13715[M-CH₃]⁺
109100[M-C₃H₇]⁺
9540
9135
7930
6725
4350

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3020-3080=C-HStretching
~2850-2960C-H (alkane)Stretching
~1650-1680C=CStretching
~1050-1150C-O-C (ether)Stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans are typically averaged.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s. Proton decoupling is applied during acquisition to simplify the spectrum. Typically, over 1024 scans are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. A Fourier transform is applied, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For GC-MS analysis, the sample is injected into a gas chromatograph for separation prior to entering the mass spectrometer.

  • Instrumentation: An electron ionization (EI) mass spectrometer is used.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of this compound.

  • Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition Parameters: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands in the IR spectrum are correlated with the vibrations of the functional groups present in the this compound molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Purified this compound NMR NMR Spectrometer Sample->NMR MS Mass Spectrometer Sample->MS IR IR Spectrometer Sample->IR NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure This compound Structure NMR_Data->Structure Connectivity (H & C Framework) MS_Data->Structure Molecular Weight & Formula IR_Data->Structure Functional Groups

Caption: A workflow diagram illustrating the process of spectroscopic analysis for structural elucidation.

References

The Biological Role of Anethofuran in Dill Essential Oil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anethofuran, a key furanoid monoterpene present in dill (Anethum graveolens) essential oil, has emerged as a compound of significant interest within the scientific community. Primarily recognized for its contribution to the characteristic aroma of dill, recent research has unveiled its potential as a modulator of crucial biological pathways, positioning it as a promising candidate for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, with a focus on its chemopreventive properties through the induction of detoxifying enzymes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this natural compound.

Chemopreventive Potential: Induction of Glutathione S-Transferase

A pivotal study by Zheng et al. (1992) first identified this compound as a potential cancer chemopreventive agent through its ability to induce the phase II detoxification enzyme, glutathione S-transferase (GST).[1] Bioassay-directed fractionation of dill weed oil led to the isolation of this compound, which was subsequently demonstrated to increase GST activity in various mouse tissues.[1] This induction of GST is a critical mechanism for cellular defense, as it facilitates the detoxification of carcinogens and other harmful electrophilic compounds.

Quantitative Data on this compound-Induced GST Activity

The following table summarizes the quantitative data on the induction of glutathione S-transferase activity by this compound in different mouse tissues as reported by Zheng et al. (1992).

TissueTreatmentGST Specific Activity (μmol/min/mg protein)Fold Induction vs. Control
Liver Control (Corn Oil)0.45 ± 0.04-
This compound (1 mg)0.72 ± 0.061.6
Forestomach Control (Corn Oil)0.18 ± 0.02-
This compound (1 mg)0.31 ± 0.031.7
Small Intestinal Mucosa Control (Corn Oil)0.25 ± 0.03-
This compound (1 mg)0.40 ± 0.041.6

Data presented as mean ± SD. Data sourced from Zheng et al. (1992).

Experimental Protocols

Isolation of this compound from Dill Essential Oil

The isolation of this compound from dill essential oil is a critical first step for its biological evaluation. A general workflow for this process, based on bioassay-guided fractionation, is outlined below.

G cluster_0 Extraction and Initial Fractionation cluster_1 Bioassay-Guided Selection cluster_2 Purification and Identification start Dill Weed Oil frac1 Column Chromatography (Silica Gel) start->frac1 fractions Collect Fractions frac1->fractions Elution with Hexane-Ethyl Acetate Gradient bioassay GST Induction Assay (in vitro or in vivo) fractions->bioassay active_fraction Identify Active Fraction(s) bioassay->active_fraction hplc High-Performance Liquid Chromatography (HPLC) active_fraction->hplc Further Purification pure_this compound Pure this compound hplc->pure_this compound analysis Spectroscopic Analysis (NMR, MS) pure_this compound->analysis Structural Elucidation

Fig. 1: Bioassay-guided isolation of this compound.

Methodology:

  • Initial Fractionation: Dill weed oil is subjected to column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used for elution, separating the components based on polarity.

  • Bioassay: Each collected fraction is then tested for its ability to induce GST activity. This can be done in vitro using cell cultures or in vivo in animal models.

  • Identification of Active Fractions: The fractions that show the highest GST-inducing activity are selected for further purification.

  • Purification: The active fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds.

  • Structural Elucidation: The structure of the purified active compound is determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.

Glutathione S-Transferase (GST) Activity Assay

The following protocol is a generalized method for determining GST activity in tissue homogenates, adapted from the principles described in the study by Zheng et al. (1992).

G cluster_0 Sample Preparation cluster_1 Assay Reaction cluster_2 Measurement and Analysis tissue Mouse Tissue (e.g., Liver, Forestomach) homogenize Homogenize in Buffer tissue->homogenize centrifuge Centrifuge to obtain Cytosol homogenize->centrifuge cytosol Cytosolic Supernatant reagents Add Assay Buffer, GSH, and CDNB cytosol->reagents Initiate Reaction spectro Spectrophotometer (Measure absorbance at 340 nm) reagents->spectro Monitor Reaction calc Calculate Specific Activity (nmol/min/mg protein) spectro->calc G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Induces Dissociation (Hypothesized) nrf2 Nrf2 keap1_nrf2->nrf2 Release ub Ubiquitination & Proteasomal Degradation keap1_nrf2->ub nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to gst_gene GST Gene are->gst_gene Activates Transcription gst_protein GST Protein gst_gene->gst_protein Translation detox detox gst_protein->detox Detoxification of Carcinogens

References

Anethofuran as a Biomarker for Dill Consumption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dill (Anethum graveolens), a commonly consumed herb, possesses a unique chemical profile. Among its characteristic volatile organic compounds is anethofuran (also known as dill ether), a monoterpene that holds significant promise as a specific biomarker for dill consumption.[1][2][3] The unique presence of this compound in dill suggests that its detection and quantification in biological matrices such as blood or urine could provide a reliable indication of recent dill intake. This technical guide outlines the foundational knowledge and methodologies required to investigate and validate this compound as a dietary biomarker. The guide details a proposed experimental workflow, comprehensive analytical protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), and a framework for data presentation. While direct pharmacokinetic data for this compound following dill consumption is not yet available in published literature, this guide provides a robust starting point for researchers aiming to bridge this knowledge gap.

This compound: The Dill-Specific Monoterpene

This compound, a member of the benzofuran class of compounds, is a key contributor to the characteristic aroma of dill.[4] Its presence is a distinguishing feature of dill's essential oil, making it a strong candidate for a specific biomarker of consumption. Unlike more common monoterpenes such as limonene and carvone, which are found in a variety of herbs and spices, this compound is primarily associated with Anethum graveolens.

Hypothetical Pharmacokinetic Profile of this compound

To establish a compound as a reliable biomarker, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial. In the absence of direct studies on this compound, a hypothetical pharmacokinetic profile can be postulated based on the behavior of other monoterpenes. Following ingestion of dill, this compound is likely absorbed in the gastrointestinal tract, enters systemic circulation, undergoes metabolic transformation in the liver, and is eventually excreted in the urine.

Proposed Quantitative Data from a Pilot Human Intervention Study

The following tables present hypothetical data from a pilot study where healthy volunteers consume a standardized dose of fresh dill. These tables are for illustrative purposes to demonstrate how quantitative data for this compound as a biomarker would be presented.

Table 1: Hypothetical Plasma this compound Concentrations Following a Standardized Dose of Dill

Time Point (Hours post-ingestion)Mean this compound Concentration (ng/mL)Standard Deviation (ng/mL)
0 (Baseline)< 1.0-
0.515.23.1
1.025.85.4
2.018.54.2
4.07.32.1
8.02.10.9
12.0< 1.0-

Table 2: Hypothetical Urinary this compound Excretion Following a Standardized Dose of Dill

Collection Period (Hours post-ingestion)Mean Total this compound Excreted (µg)Standard Deviation (µg)
0-45.21.3
4-88.92.5
8-124.11.1
12-241.50.6

Experimental Protocols

The following sections detail the proposed methodologies for a human intervention study and the subsequent analysis of biological samples to quantify this compound.

Human Intervention Study Design

A crossover study design is recommended to assess the response to dill consumption.

  • Participant Recruitment: Recruit a cohort of healthy adult volunteers with no known allergies to dill or other Apiaceae family plants.

  • Washout Period: Participants should follow a diet free of dill and other potent herbs for a pre-determined washout period (e.g., one week) before each intervention.

  • Intervention: Participants consume a standardized dose of fresh dill (e.g., 10 grams) incorporated into a neutral food carrier.

  • Sample Collection: Collect blood and urine samples at baseline (pre-ingestion) and at specified time points post-ingestion (e.g., 0.5, 1, 2, 4, 8, and 12 hours for blood; 0-4, 4-8, 8-12, and 12-24 hour pooled collections for urine).

  • Sample Processing and Storage: Process blood to obtain plasma or serum and store all biological samples at -80°C until analysis.

Analytical Methodology: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound due to its high sensitivity and specificity.

Plasma/Serum Samples:

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To 100 µL of plasma/serum in a microcentrifuge tube, add 800 µL of a cold 8:1 methanol:water solution.

  • Internal Standard: Add an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound not present in the samples).

  • Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at 4°C for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a new GC vial insert.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of hexane) for GC-MS analysis.

Urine Samples:

  • Thawing and Centrifugation: Thaw urine samples and centrifuge to remove any particulate matter.

  • Hydrolysis (optional): To analyze for conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) may be necessary.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of a non-polar solvent (e.g., hexane or diethyl ether).

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a new tube.

    • Repeat the extraction process.

    • Combine the organic extracts and evaporate to a smaller volume under a gentle stream of nitrogen.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating monoterpenes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 280°C at 20°C/min and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-300.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.

The analytical method should be validated according to established guidelines, assessing the following parameters:[5][6]

  • Linearity: Analyze a series of calibration standards to establish the concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy (% relative error) and precision (% relative standard deviation) by analyzing quality control samples at low, medium, and high concentrations.[5][6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.[5][6]

  • Selectivity: Assess the method's ability to differentiate and quantify this compound in the presence of other components in the biological matrix.

  • Recovery: Evaluate the efficiency of the extraction process.

  • Stability: Assess the stability of this compound in the biological matrix under different storage conditions.

Visualizations

Signaling Pathways and Workflows

Experimental_Workflow cluster_study Human Intervention Study cluster_analysis Sample Analysis Participant Recruitment Participant Recruitment Washout Period Washout Period Participant Recruitment->Washout Period Dill Consumption Dill Consumption Washout Period->Dill Consumption Sample Collection Sample Collection Dill Consumption->Sample Collection Blood & Urine Sample Preparation Sample Preparation Sample Collection->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Biomarker Validation Biomarker Validation Data Processing->Biomarker Validation

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Biological Sample\n(Plasma or Urine) Biological Sample (Plasma or Urine) Protein Precipitation / LLE Protein Precipitation / LLE Biological Sample\n(Plasma or Urine)->Protein Precipitation / LLE Extraction Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation / LLE->Evaporation & Reconstitution Concentration Injector Injector Evaporation & Reconstitution->Injector GC Column GC Column Injector->GC Column Separation Ion Source Ion Source GC Column->Ion Source Ionization Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Filtering Detector Detector Mass Analyzer->Detector Detection Data Acquisition Data Acquisition Detector->Data Acquisition

Anethofuran_Metabolism Dill Consumption Dill Consumption This compound in GI Tract This compound in GI Tract Dill Consumption->this compound in GI Tract Absorption Absorption This compound in GI Tract->Absorption This compound in Bloodstream This compound in Bloodstream Absorption->this compound in Bloodstream Liver Metabolism Liver Metabolism This compound in Bloodstream->Liver Metabolism Phase I & II Reactions Phase I & II Reactions Liver Metabolism->Phase I & II Reactions Metabolites Metabolites Phase I & II Reactions->Metabolites Urinary Excretion Urinary Excretion Metabolites->Urinary Excretion

Conclusion and Future Directions

This compound presents a compelling case as a specific biomarker for dill consumption due to its unique occurrence in Anethum graveolens. This technical guide provides a comprehensive framework for the scientific community to undertake the necessary research to validate its use. The immediate next step is to conduct human intervention studies to generate the quantitative data linking dill intake with this compound levels in biological fluids. Successful validation will provide a valuable tool for nutritional research, enabling more accurate dietary assessment and a deeper understanding of the health effects associated with dill consumption.

References

Methodological & Application

Application Note: A Detailed Protocol for the Isolation of Anethofuran from Dill Weed Oil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Anethofuran, also known as dill ether, is a monoterpene and a significant component of the essential oil of dill (Anethum graveolens), particularly in the oil derived from the leaves (weed) and flowers.[1][2] Research has indicated that this compound, along with other monoterpenes like carvone and limonene found in dill weed oil, are potential cancer chemopreventive agents, primarily through the induction of the detoxifying enzyme glutathione S-transferase.[3][4] This application note provides a detailed protocol for the isolation of this compound from dill weed oil, encompassing the initial extraction of the essential oil by steam distillation, followed by purification using column chromatography. Additionally, methods for the analysis of the fractions are described.

Data Presentation

The yield of essential oil from dill and the concentration of this compound can vary depending on the part of the plant used, geographical location, and cultivation conditions.[1][3] The following tables summarize typical yields and composition.

Table 1: Essential Oil Yield from Anethum graveolens

Plant PartConditionYield (% v/w)Reference
Herb (Weed)Fresh Weight0.10 - 0.30[5]
Herb (Weed)Air-dried0.90[2]
FlowersAir-dried0.36[2]
SeedsDry Weight1.75 - 4.00[5]

Table 2: this compound Content in Dill Essential Oil

Plant PartThis compound (% of total oil)Other Major Components (%)Reference
Leaves16.42α-phellandrene (62.71), Limonene (13.28)[1]
Flowers22.00α-phellandrene (30.26), Limonene (33.22)[1]
Herb (Weed)12.31α-phellandrene (21.83), Carvacrol (20.85), Limonene (18.96), Carvone (8.40)[6]
Flowers7.59Myristicin (23.24), Carvacrol (22.04), Carvone (18.93), Limonene (11.20)[2]

Experimental Protocols

This section details the methodology for the extraction of dill weed oil and the subsequent isolation of this compound.

Part 1: Extraction of Dill Weed Essential Oil by Steam Distillation

Steam distillation is a common method for extracting essential oils from plant material.[7][8][9]

Materials and Equipment:

  • Fresh or air-dried dill weed (Anethum graveolens)

  • Steam distillation apparatus (including a round-bottom flask, biomass vessel, condenser, and collecting vessel/separating funnel)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Protocol:

  • Preparation of Plant Material: Chop fresh dill weed or use air-dried material. For this protocol, start with 200 g of air-dried dill weed.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place 1-2 liters of distilled water in the round-bottom flask (steam generator). Place the 200 g of dill weed into the biomass vessel.

  • Distillation: Heat the water in the round-bottom flask to boiling. The generated steam will pass through the dill weed, causing the volatile essential oils to vaporize.

  • Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and return to a liquid state. Collect the condensate, which consists of dill weed oil and water (hydrosol), in a separating funnel.

  • Separation: Allow the mixture in the separating funnel to stand until the oil and water layers have clearly separated. The essential oil is less dense than water and will form the upper layer. Carefully drain off the lower aqueous layer.

  • Drying: Transfer the collected essential oil to a clean, dry flask. Add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl gently and then decant or filter the dried oil into a clean, amber glass vial.

  • Storage: Store the extracted dill weed oil at 4°C in a tightly sealed vial to prevent degradation.

Part 2: Isolation of this compound by Column Chromatography

This protocol uses silica gel column chromatography to separate this compound from the other components of the dill weed oil based on their polarity. Non-polar compounds will elute first, followed by compounds of increasing polarity.

Elution Order Rationale: The major components of dill weed oil will elute in the following predicted order based on their polarity:

  • α-Phellandrene & Limonene (Monoterpene Hydrocarbons): Very non-polar.

  • This compound (Dill Ether): An ether, which is more polar than hydrocarbons.

  • Carvone (Ketone): A ketone, which is more polar than ethers and hydrocarbons.

Materials and Equipment:

  • Dill weed essential oil (from Part 1)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Solvents: n-hexane, diethyl ether (or ethyl acetate) - all chromatography grade

  • Beakers and Erlenmeyer flasks

  • Fraction collection tubes or vials

  • Rotary evaporator

Protocol:

  • Column Preparation (Slurry Packing Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in n-hexane (approx. 50 g of silica gel).

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in packing the silica gel uniformly. Gently tap the column to dislodge any air bubbles. Ensure the silica gel bed is homogenous and free of cracks.

    • Add a thin layer of sand on top of the silica gel bed to prevent disruption when adding the sample and eluent.

    • Continuously add n-hexane to the column, never allowing the solvent level to drop below the top of the sand layer.

  • Sample Loading:

    • Dissolve 1-2 mL of the extracted dill weed oil in a minimal amount of n-hexane (e.g., 2-3 mL).

    • Carefully drain the n-hexane in the column until the solvent level is just at the top of the sand.

    • Using a pipette, carefully add the dill oil solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Elution (Gradient Elution):

    • Begin the elution with 100% n-hexane. This will elute the non-polar monoterpene hydrocarbons (α-phellandrene and limonene). Collect fractions of approximately 10-15 mL in labeled tubes.

    • Gradually increase the polarity of the mobile phase by adding diethyl ether to the n-hexane. A suggested gradient is as follows:

      • 100% n-hexane (e.g., 200 mL)

      • 2% diethyl ether in n-hexane (e.g., 200 mL)

      • 5% diethyl ether in n-hexane (e.g., 200 mL)

      • 10% diethyl ether in n-hexane (e.g., 200 mL)

    • This compound is expected to elute as the polarity of the solvent increases (likely in the 2-5% diethyl ether fractions). Carvone will elute at higher diethyl ether concentrations.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify which fractions contain this compound.

    • Combine the fractions that show a high purity of this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the isolated this compound.

Part 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify the components in the crude dill weed oil and the purified fractions.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 5 minutes.

    • Ramp: Increase at 3°C/min to 240°C.

    • Hold: Maintain 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio, e.g., 50:1).

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

Identification: Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of this compound from dill weed.

Anethofuran_Isolation_Workflow DillWeed Dill Weed (Anethum graveolens) SteamDistillation Steam Distillation DillWeed->SteamDistillation CrudeOil Crude Dill Weed Oil + Hydrosol SteamDistillation->CrudeOil Separation Phase Separation CrudeOil->Separation DriedOil Dried Dill Weed Oil Separation->DriedOil ColumnChromatography Silica Gel Column Chromatography DriedOil->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions Analysis GC-MS Analysis Fractions->Analysis This compound Isolated this compound Analysis->this compound OtherComponents Other Components (Limonene, Carvone, etc.) Analysis->OtherComponents

Caption: Workflow for this compound Isolation.

References

Application Notes and Protocols for the GC-MS Analysis of Anethofuran in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethofuran, also known as dill ether, is a monoterpenoid and a key aroma compound found in the essential oils of several plants, most notably dill (Anethum graveolens) and to a lesser extent in fennel (Foeniculum vulgare). Its presence and concentration are significant for the quality assessment of these essential oils in the flavor, fragrance, and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the qualitative and quantitative analysis of this compound due to its high sensitivity, selectivity, and ability to resolve complex mixtures of volatile compounds.[1] This document provides detailed application notes and protocols for the successful GC-MS analysis of this compound in essential oils.

Quantitative Data Presentation

The concentration of this compound can vary significantly depending on the plant part, geographical origin, and cultivation conditions. The following tables summarize the reported quantitative data for this compound in dill essential oil.

Table 1: Quantitative Analysis of this compound in Anethum graveolens (Dill) Essential Oil

Plant PartCountry of OriginThis compound Percentage (%)Reference
LeavesRomania16.42[2]
FlowersRomania22.00[2]

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of this compound in essential oils using GC-MS.

Protocol 1: Standard Analysis of this compound in Essential Oils by GC-MS

1. Sample Preparation

  • Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask.

  • Dilute the essential oil with a suitable solvent such as hexane or ethanol.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • GC Column: A non-polar capillary column is recommended, such as a DB-5ms (5% phenyl methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 1:50) or splitless, depending on the expected concentration of this compound.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 3 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-400.

3. Data Analysis and Quantification

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and Kovats retention index with reference data from spectral libraries (e.g., NIST, Wiley) and literature values.

    • Kovats Retention Index (on DB-5): Approximately 1184.

  • Quantification: The relative percentage of this compound is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

For a solvent-free and rapid analysis of the most volatile compounds, including this compound, HS-SPME can be employed.

1. Sample Preparation

  • Place a small, accurately weighed amount (e.g., 10-20 mg) of the essential oil into a 10 or 20 mL headspace vial.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a suitable choice for a broad range of volatile compounds.

  • Incubation: Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

3. GC-MS Analysis

  • Desorption: Insert the SPME fiber into the heated GC injector (e.g., 250 °C) for thermal desorption of the analytes onto the column.

  • The GC-MS parameters can be the same as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results EO Essential Oil Sample Dilution Dilution with Solvent EO->Dilution Filtration Filtration (optional) Dilution->Filtration Vial Autosampler Vial Filtration->Vial Injector GC Injector Vial->Injector Column GC Column Separation Injector->Column Ionization MS Ionization (EI) Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Total Ion Chromatogram Detector->Chromatogram MassSpectra Mass Spectra Acquisition Detector->MassSpectra Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search (NIST/Wiley) MassSpectra->LibrarySearch Identification This compound Identification LibrarySearch->Identification Report Quantitative Report Quantification->Report Identification_Logic Peak Detected Peak in Chromatogram RT Retention Time Peak->RT MS Mass Spectrum Peak->MS RI Kovats Retention Index RT->RI Calculation with n-alkanes Identified This compound Identified MS->Identified Match RI->Identified Match DB_RI Database Retention Index DB_RI->RI DB_MS Database Mass Spectrum DB_MS->MS

References

Application Note: Quantification of Anethofuran Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethofuran, a natural benzofuran derivative, is a significant aromatic compound found in the essential oil of various plants, most notably dill (Anethum graveolens)[1][2][3]. Its presence contributes to the characteristic aroma and potential biological activities of these plants, making its accurate quantification crucial for quality control in the food and fragrance industries, as well as for research in phytochemistry and drug discovery. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the precise quantification of this compound in various sample matrices[4]. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water allows for the elution of this compound from the column. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation (from Anethum graveolens leaves)

A robust sample preparation protocol is essential for accurate quantification and to protect the HPLC column[5][6].

  • Drying: Freshly harvested Anethum graveolens leaves are air-dried or freeze-dried to a constant weight to remove moisture.

  • Grinding: The dried plant material is finely ground to a homogenous powder using a laboratory mill.

  • Extraction:

    • Weigh accurately 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of a suitable organic solvent (e.g., methanol, ethanol, or a hexane-diethyl ether mixture)[7].

    • Perform extraction using one of the following methods:

      • Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30 minutes at room temperature.

      • Soxhlet Extraction: Extract for 4-6 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Final Filtration: The dried extract is reconstituted in a known volume of the mobile phase (e.g., 5 mL). The reconstituted sample is then filtered through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter[6].

HPLC Instrumentation and Conditions

The following HPLC conditions are a recommended starting point for the analysis of this compound, based on methods for similar benzofuran derivatives[8][9]. Optimization may be required.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 274 nm (based on furfural analysis, optimization recommended)
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Calibration Curve
  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Determine the linearity of the response by calculating the correlation coefficient (R²), which should be ≥ 0.999.

Quantification of this compound in Samples
  • Inject 10 µL of the prepared sample extract into the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following table summarizes the reported quantitative data for this compound in different parts of Anethum graveolens, as determined by Gas Chromatography-Mass Spectrometry (GC-MS). While not HPLC data, it provides a reference for expected concentrations.

Plant PartThis compound Concentration (%)Reference
Leaves16.42[1][2]
Flowers22.00[1][2]

Method Validation

To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Drying Drying of Plant Material Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration1 Initial Filtration Extraction->Filtration1 Concentration Concentration Filtration1->Concentration Reconstitution Reconstitution & Final Filtration Concentration->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Calculation Concentration Calculation Data->Calculation Calibration Calibration Curve Generation Calibration->Calculation

Caption: Experimental workflow for this compound quantification.

hplc_method_development Start Define Analytical Objective Selectivity Selectivity Optimization (Column, Mobile Phase) Start->Selectivity System System Optimization (Flow Rate, Temperature) Selectivity->System Validation Method Validation (ICH Guidelines) System->Validation Routine Routine Analysis Validation->Routine

Caption: Logical flow for HPLC method development.

References

Application Notes and Protocols for Supercritical CO2 Extraction of Anethofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Anethofuran, a monoterpene with potential chemopreventive properties, using supercritical carbon dioxide (SC-CO2) technology. The information is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Supercritical CO2 Extraction

This compound, also known as dill ether, is a natural monoterpene found in the essential oils of plants such as dill (Anethum graveolens) and caraway (Carum carvi)[1][2]. It has been identified as a potential cancer chemopreventive agent due to its ability to induce detoxifying enzymes like glutathione S-transferase (GST)[3][4].

Supercritical CO2 extraction is a green and highly selective technology that utilizes carbon dioxide in its supercritical state (above 31.1 °C and 73.8 bar) as a solvent[5]. This method offers several advantages over traditional solvent extraction, including the use of a non-toxic, non-flammable, and environmentally friendly solvent, as well as the ability to tune the solvent properties by modulating pressure and temperature[4][6]. This allows for the selective extraction of target compounds like this compound from complex plant matrices.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data relevant to the supercritical CO2 extraction of this compound and related monoterpenes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H16O[7]
Molar Mass152.23 g/mol [7]
Boiling Point207-208 °C[1]
Density0.93 g/cm³[1]
Flash Point73 °C[1]
Solubility in WaterNearly insoluble[1]
Solubility in EthanolSoluble[1]

Table 2: Supercritical CO2 Extraction Parameters for Monoterpenes (as a proxy for this compound)

ParameterRange/ValueRationale/Reference
Pressure 70 - 250 barMonoterpenes exhibit high solubility in this range. Lower pressures (e.g., 70-100 bar) can selectively extract more volatile monoterpenes, while higher pressures increase overall yield.[4][7][8]
Temperature 35 - 50 °CLower temperatures are generally preferred for volatile compounds to prevent thermal degradation. Temperatures are kept above the critical point of CO2 (31.1 °C).[7][8]
CO2 Flow Rate 10 - 30 L/h (lab scale)A higher flow rate can reduce extraction time but may decrease extraction efficiency if not optimized.[8]
Co-solvent Not typically requiredThis compound is a non-polar compound and is expected to have good solubility in pure supercritical CO2.[2]
Static Time 15 - 30 minAn initial static phase allows the supercritical CO2 to penetrate the plant matrix and dissolve the target compounds before dynamic extraction begins.
Dynamic Time 60 - 120 minThe duration of the dynamic phase will depend on the sample size, CO2 flow rate, and desired yield.

Table 3: Reported Yields of Essential Oils Rich in Monoterpenes from Relevant Plant Sources using SC-CO2 Extraction

Plant SourceKey MonoterpenesExtraction Conditions (Pressure, Temp)Essential Oil Yield (w/w)Reference
Dill Seed (Anethum sowa)Limonene, Carvone, Dillapiole25 MPa (250 bar), 35 °C5%[8]
Caraway (Carum carvi)Carvone, LimoneneNot specified6-10% (mature plant)[9][10]
Industrial Hemp (Cannabis sativa)α-Pinene, β-Pinene, Myrcene, Limonene131.2 bar, 60 °COptimized for monoterpenes[4]

Note: The yield of this compound will be a fraction of the total essential oil yield and is dependent on the specific plant material and its geographical origin.

Experimental Protocols

Protocol for Supercritical CO2 Extraction of this compound

This protocol is designed for a laboratory-scale supercritical fluid extraction system.

Objective: To extract this compound-rich essential oil from dried dill (Anethum graveolens) leaves or seeds.

Materials and Equipment:

  • Dried and ground dill leaves or seeds (particle size < 0.5 mm)

  • Supercritical Fluid Extractor (SFE) system with an extraction vessel (e.g., 100 mL), a high-pressure CO2 pump, a back-pressure regulator, and a collection vessel.

  • High-purity CO2 (99.99%)

  • Analytical balance

  • Glass wool

Procedure:

  • Sample Preparation: Weigh approximately 20 g of dried, ground dill material and record the exact weight.

  • Loading the Extraction Vessel: Place a small plug of glass wool at the bottom of the extraction vessel. Loosely pack the ground dill material into the vessel, and place another plug of glass wool on top to prevent fine particles from entering the system.

  • System Assembly: Securely assemble the extraction vessel into the SFE system according to the manufacturer's instructions.

  • Setting Extraction Parameters:

    • Set the extraction vessel temperature to 40 °C.

    • Set the pressure to 100 bar.

    • Set the CO2 flow rate to 15 L/h.

  • Static Extraction: Pressurize the system with CO2 to the set pressure. Allow the system to remain in a static state (no CO2 flow) for 20 minutes to allow for equilibration and solubilization of the analytes.

  • Dynamic Extraction: After the static period, begin the dynamic extraction by starting the CO2 flow at the set rate. Collect the extract in a pre-weighed collection vessel.

  • Extraction Duration: Continue the dynamic extraction for 90 minutes.

  • Depressurization and Collection: After the extraction is complete, carefully and slowly depressurize the system.

  • Yield Calculation: Weigh the collection vessel with the extract to determine the total yield of the essential oil.

  • Storage: Store the extracted oil in a sealed, dark glass vial at 4 °C until further analysis.

Protocol for GC-MS Analysis of this compound

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of this compound in the extracted essential oil.

Objective: To identify and quantify this compound in the SC-CO2 extract.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Helium (carrier gas)

  • This compound analytical standard

  • Hexane (solvent)

  • Microsyringe

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in hexane.

  • Standard Preparation: Prepare a series of calibration standards of this compound in hexane (e.g., 10, 50, 100, 200, 500 µg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp to 180 °C at 3 °C/min

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the prepared standards and the sample solution into the GC-MS system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

  • Quantification: Construct a calibration curve from the peak areas of the this compound standards. Use the regression equation to calculate the concentration of this compound in the sample.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis plant_material Dill/Caraway Plant Material grinding Grinding plant_material->grinding sfe_system SFE System grinding->sfe_system collection Collection of Extract sfe_system->collection co2 Supercritical CO2 co2->sfe_system gcms GC-MS Analysis collection->gcms quantification Quantification of this compound gcms->quantification

Caption: Workflow for the extraction and analysis of this compound.

Proposed Signaling Pathway for this compound's Chemopreventive Activity

G This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to GST Glutathione S-Transferase (GST) ARE->GST Induces Transcription Detox Detoxification of Carcinogens GST->Detox

Caption: Proposed Nrf2-mediated signaling pathway for this compound.

References

Application Notes and Protocols for Anethofuran Extraction via Hydrodistillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethofuran, also known as dill ether, is a significant monoterpene and a key aromatic component of dill (Anethum graveolens L.). It is recognized for its potential chemopreventive properties. This document provides detailed application notes and protocols for the efficient extraction of this compound from Anethum graveolens using hydrodistillation. The provided methodologies are based on established scientific literature to ensure optimal yield and purity of the target compound. This compound is predominantly found in the leaves and flowers of the dill plant, making these the ideal plant materials for extraction.[1]

Data Presentation: this compound Content and Essential Oil Yield

The efficiency of this compound extraction is dependent on the plant part used and the overall yield of essential oil. The following tables summarize quantitative data from studies on the hydrodistillation of Anethum graveolens.

Table 1: Essential Oil Yield from Different Parts of Anethum graveolens

Plant PartEssential Oil Yield (mL/kg of dried material)Reference
Leaves12[1]
Flowers32[1]
Fruits (Seeds)34[1]

Table 2: Chemical Composition of Anethum graveolens Essential Oil (this compound Content)

Plant PartThis compound (%)α-phellandrene (%)Limonene (%)Carvone (%)Reference
Leaves16.4262.7113.28Not Reported[1]
Flowers22.0030.2633.22Not Reported[1]
Fruits (Seeds)Absent0.1221.5675.21[1]

Experimental Protocols

This section outlines a detailed protocol for the hydrodistillation of dill leaves and flowers to maximize the extraction of this compound.

Materials and Apparatus
  • Plant Material: Fresh or dried leaves and flowers of Anethum graveolens L. (harvested during the plant's flowering stage for optimal this compound content).[1]

  • Hydrodistillation Apparatus:

    • Large round-bottom flask (e.g., 2 L or 5 L, depending on the quantity of plant material)

    • Heating mantle

    • Clevenger-type apparatus

    • Condenser

    • Receiving flask or graduated cylinder

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass Vials for storing the essential oil

  • Analytical Balance

  • Grinder or Blender (optional, for coarsely grinding dried material)

Protocol for Hydrodistillation of Dill Leaves and Flowers
  • Preparation of Plant Material:

    • If using fresh plant material, coarsely chop the leaves and flowers.

    • If using dried plant material, it can be used whole or coarsely ground to increase the surface area for extraction.

    • Accurately weigh a specific amount of the prepared plant material (e.g., 100 g).

  • Assembly of the Hydrodistillation Apparatus:

    • Set up the hydrodistillation apparatus as shown in the workflow diagram below.

    • Ensure all glass joints are properly sealed.

  • Charging the Flask:

    • Place the weighed plant material into the round-bottom flask.

    • Add a sufficient volume of distilled water to the flask to fully immerse the plant material. A common ratio is 1:5 (w/v) of plant material to water (e.g., 100 g of plant material in 500 mL of water).[1]

  • Distillation Process:

    • Begin heating the flask using the heating mantle.

    • Bring the water to a boil. The steam generated will pass through the plant material, causing the essential oils to vaporize.

    • The mixture of steam and essential oil vapor will travel to the condenser.

    • Ensure a continuous flow of cold water through the condenser to efficiently condense the vapor back into a liquid state.[2][3]

    • The condensed liquid (hydrosol and essential oil) will collect in the Clevenger apparatus.

  • Duration of Distillation:

    • Continue the hydrodistillation for a period of 3 hours to ensure the complete extraction of the essential oil.[1] The duration can be optimized depending on the specific experimental goals.

  • Collection of Essential Oil:

    • As the distillate collects, the essential oil, being less dense than water, will form a layer on top of the hydrosol in the collection arm of the Clevenger apparatus.

    • Once the distillation is complete, carefully collect the essential oil from the apparatus.

  • Drying and Storage of Essential Oil:

    • To remove any residual water, dry the collected essential oil over anhydrous sodium sulfate.

    • Transfer the dried essential oil into a clean, pre-weighed glass vial.

    • Store the essential oil at 4°C in a dark, airtight container to prevent degradation.[1]

  • Determination of Yield:

    • Weigh the vial containing the essential oil to determine the mass of the extracted oil.

    • Calculate the yield of the essential oil as a percentage of the initial mass of the plant material.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

To determine the percentage of this compound in the extracted essential oil, a GC-MS analysis should be performed.

  • Sample Preparation: Prepare a diluted solution of the essential oil in a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, DB-5).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) to separate the different components of the oil.

    • Injector and Detector Temperatures: Set appropriately for the analysis of volatile compounds.

    • Mass Spectrometer: Operate in electron impact (EI) mode.

  • Injection and Analysis: Inject a small volume of the diluted sample into the GC-MS system.

  • Compound Identification: Identify the chemical constituents by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

  • Quantification: Determine the relative percentage of each component, including this compound, based on the peak area in the chromatogram.

Mandatory Visualizations

Hydrodistillation_Workflow cluster_preparation Plant Material Preparation cluster_distillation Hydrodistillation Process cluster_post_extraction Post-Extraction cluster_analysis Analysis Harvest Harvest Dill (Leaves & Flowers) Dry Drying Harvest->Dry Grind Coarse Grinding Dry->Grind Weigh Weighing Grind->Weigh Charge Charge Flask with Plant Material & Water Weigh->Charge Heat Heating & Boiling Charge->Heat Vaporize Vaporization of Essential Oil & Water Heat->Vaporize Condense Condensation Vaporize->Condense Separate Separation of Oil & Hydrosol Condense->Separate Collect Collect Essential Oil Separate->Collect DryOil Drying with Na₂SO₄ Collect->DryOil Store Storage at 4°C DryOil->Store GCMS GC-MS Analysis for This compound Quantification DryOil->GCMS

Caption: Experimental workflow for the hydrodistillation of this compound.

Logical_Relationship cluster_plant_source Plant Source cluster_anethofuran_content This compound Content cluster_extraction_efficiency Extraction Efficiency Plant Anethum graveolens Leaves Leaves Plant->Leaves Flowers Flowers Plant->Flowers Seeds Seeds (Fruits) Plant->Seeds High High this compound Content Leaves->High Contains this compound Flowers->High Contains this compound Low Low/Absent this compound Content Seeds->Low Lacks this compound Optimal Optimal for This compound Extraction High->Optimal Suboptimal Suboptimal for This compound Extraction Low->Suboptimal

Caption: Logical relationship for selecting plant material.

References

Application Notes and Protocols: Synthesis of Anethofuran and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethofuran, also known as dill ether, is a naturally occurring monoterpene and a member of the benzofuran class of compounds.[1] It is a significant component of the essential oil of dill (Anethum graveolens) and caraway (Carum carvi).[1][2][3][4] this compound has garnered interest in the scientific community for its potential biological activities, including its role as a potential cancer chemopreventive agent through the induction of the detoxifying enzyme glutathione S-transferase.[2] This document provides an overview of the synthesis of this compound and its derivatives, with detailed protocols and quantitative data to support further research and development.

While this compound is abundant in certain essential oils, its chemical synthesis and the synthesis of its derivatives are crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The benzofuran scaffold is a common motif in biologically active molecules, and methods for its synthesis are of great interest in medicinal chemistry.[5][6]

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₆O[1]
Molar Mass152.23 g/mol [1]
IUPAC Name(3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran[1]
CAS Number74410-10-9[1]
AppearanceLiquid[7]
OdorHerbaceous, typical of dill[7]
Boiling Point207-208 °C[7]
Flash Point73 °C[7]
SolubilityNearly insoluble in water; soluble in ethanol[7]

Synthesis of Benzofuran Derivatives: General Methodologies

The synthesis of substituted benzofurans is a well-established field in organic chemistry. Various methods have been developed, often involving the cyclization of appropriately substituted phenols or other aromatic precursors. Modern synthetic strategies frequently employ transition-metal-catalyzed reactions to achieve high efficiency and regioselectivity.[8]

One common approach involves the reaction of ortho-hydroxy-substituted aromatic compounds with various coupling partners. For instance, 5-Bromo-3-methyl-1-benzofuran serves as a versatile intermediate, where the bromine atom can be functionalized through various cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce molecular diversity.[5]

Another powerful strategy is the tandem cyclization reaction. For example, 3-aminobenzofuran derivatives can be synthesized with high efficiency via a cascade cyclization involving ortho-hydroxy α-aminosulfones.[9]

Experimental Protocol: General Synthesis of a Substituted Benzofuran

The following protocol is a representative example of a synthetic route to a substituted benzofuran, adapted from methodologies described in the literature for the synthesis of benzofuran derivatives.[10]

Reaction: Synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives.

Materials:

  • Substituted o-hydroxyacetophenone

  • Chloroacetone

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the appropriate substituted o-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq) and chloroacetone (1.2 eq).

  • Stir the resulting mixture at reflux for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative.

Characterization:

  • The structure of the synthesized compounds can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.[10]

Biological Activity of this compound and Derivatives

This compound has been identified as a potential cancer chemopreventive agent.[2] It induces the activity of glutathione S-transferase (GST), a family of enzymes involved in the detoxification of xenobiotics and protection against oxidative stress. The induction of GST is a recognized mechanism for cancer prevention.

Signaling Pathway for GST Induction

The following diagram illustrates a simplified logical workflow of how a compound like this compound could lead to a chemopreventive effect through the induction of detoxification enzymes.

GST_Induction This compound This compound Derivative Cell Target Cell (e.g., Hepatocyte) This compound->Cell Enters Nrf2_Keap1 Nrf2-Keap1 Complex Cell->Nrf2_Keap1 Interacts with Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 Dissociation & Activation ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE GST_Gene GST Gene Transcription ARE->GST_Gene GST_Protein Glutathione S-Transferase (GST) Protein Synthesis GST_Gene->GST_Protein Detox Enhanced Detoxification of Carcinogens GST_Protein->Detox Prevention Cancer Chemoprevention Detox->Prevention

Caption: Logical workflow of this compound-induced chemoprevention.

Synthetic Workflow for Benzofuran Derivatives

The synthesis of novel benzofuran derivatives for drug development often follows a structured workflow, starting from commercially available materials and proceeding through key intermediates to the final bioactive compounds.

Synthesis_Workflow Start Starting Materials (e.g., o-hydroxyacetophenone) Intermediate Key Intermediate Synthesis (e.g., Benzofuran Core Formation) Start->Intermediate Diversification Structural Diversification (e.g., Cross-Coupling Reactions) Intermediate->Diversification Purification Purification (Column Chromatography, Recrystallization) Diversification->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (e.g., Cytotoxicity Assays) Characterization->Bioassay

Caption: General workflow for the synthesis and evaluation of benzofuran derivatives.

Conclusion

This compound presents an interesting natural product scaffold for further investigation in drug discovery. While its primary source remains isolation from essential oils, the established synthetic methodologies for benzofuran derivatives provide a robust framework for the creation of novel this compound analogs. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological activities of this promising class of compounds. Further research into the specific synthesis of this compound and the SAR of its derivatives is warranted to fully elucidate their therapeutic potential.

References

Anethofuran: Application Notes and Protocols for the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethofuran, also known as dill ether, is a naturally occurring monoterpenoid and a key aroma constituent of dill (Anethum graveolans), contributing significantly to its characteristic sweet, herbaceous, and slightly spicy scent.[1] It is also found in other botanicals such as caraway (Carum carvi). With its unique organoleptic profile, this compound presents a valuable ingredient for the flavor and fragrance industry, offering opportunities for creating authentic and impactful sensory experiences in a variety of products.

This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its proper handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [2]
Appearance Colorless liquid
Odor Profile Herbal, dill[3]
Boiling Point 207-208 °C
Flash Point 73.33 °C[3]
Solubility Insoluble in water, soluble in ethanol[3]
Synonyms Dill ether, 3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran[2]

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for quality control of raw materials and finished products. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for its analysis.

Experimental Protocol: GC-MS Analysis of this compound in Essential Oils

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Helium (carrier gas)

  • This compound analytical standard

  • Dichloromethane (solvent)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in dichloromethane at a concentration of 1000 µg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the essential oil sample in dichloromethane to a concentration expected to be within the calibration range. A 1:100 dilution is a typical starting point for dill oil.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp to 180 °C at 4 °C/min

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40-350 amu

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the analytical standard. Quantify the concentration of this compound using the calibration curve generated from the standard solutions.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Dilution1 Serial Dilutions Standard->Dilution1 GCMS GC-MS Injection Dilution1->GCMS Sample Essential Oil Sample Dilution2 Dilution Sample->Dilution2 Dilution2->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Sensory Evaluation of this compound

The sensory properties of this compound are critical to its application. Determining its odor threshold and characterizing its profile are essential steps.

Experimental Protocol: Determination of Odor Detection Threshold (ASTM E679)

Objective: To determine the odor detection threshold of this compound in a specific matrix (e.g., water or a deodorized hydroalcoholic solution).

Materials:

  • Odor-free water or appropriate solvent

  • This compound

  • Glass sniffing flasks with airtight lids

  • Trained sensory panel (minimum of 8 panelists)

  • Forced-choice setup (e.g., three-alternative forced-choice - 3-AFC)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known high concentration.

  • Ascending Series of Concentrations: Prepare a series of dilutions in the desired matrix, starting from a concentration well below the expected threshold and increasing in geometric steps (e.g., by a factor of 2 or 3).

  • Sensory Evaluation (3-AFC):

    • Present each panelist with a set of three flasks, two containing the blank matrix and one containing the diluted this compound.

    • The order of presentation should be randomized for each panelist and each concentration level.

    • Panelists are required to identify the flask with the different odor.

  • Individual Threshold Determination: The individual threshold is the geometric mean of the last concentration at which a correct identification was not made and the first concentration at which a correct identification was consistently made.

  • Group Threshold Calculation: The group threshold is the geometric mean of the individual thresholds.

cluster_prep Sample Preparation cluster_eval Sensory Evaluation (3-AFC) cluster_calc Threshold Calculation Stock This compound Stock Solution Series Ascending Concentration Series Stock->Series Presentation Present 3 Samples (2 Blanks, 1 this compound) Series->Presentation Identification Panelist Identifies Odd Sample Presentation->Identification Individual Determine Individual Threshold Identification->Individual Group Calculate Group Threshold Individual->Group cluster_initial Initial State cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Stability Evaluation T0 Product at T=0 Analysis0 Initial Concentration Analysis T0->Analysis0 Accelerated Accelerated (40°C/75%RH) Analysis0->Accelerated RealTime Real-Time (25°C/60%RH) Analysis0->RealTime AnalysisT Concentration Analysis (T=1, 2, 3, 6 months) Accelerated->AnalysisT RealTime->AnalysisT Plot Plot Concentration vs. Time AnalysisT->Plot Assess Assess Degradation Plot->Assess

References

In Vitro Assays for Anethofuran's Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the biological activity of Anethofuran, a naturally occurring monoterpene found in species such as dill (Anethum graveolens). The primary reported activity of this compound is its potential as a cancer chemopreventive agent through the induction of phase II detoxification enzymes, specifically glutathione S-transferase (GST).[1] This document outlines detailed protocols for assessing this key activity, alongside potential antioxidant, anti-inflammatory, and cytotoxic effects, which are common attributes of monoterpenes.

Chemopreventive Activity: Glutathione S-Transferase (GST) Induction Assay

The induction of GST is a critical mechanism for cellular protection against carcinogens. This compound has been identified as an inducer of this detoxifying enzyme.[1] This assay quantifies the ability of this compound to increase GST activity in a relevant cell line.

Quantitative Data Summary (Hypothetical Example)
Cell LineThis compound Concentration (µM)Fold Induction of GST Activity (Mean ± SD)
HepG211.2 ± 0.1
101.8 ± 0.2
252.5 ± 0.3
503.1 ± 0.4
1002.8 ± 0.3
Experimental Protocol: GST Activity Assay

Objective: To measure the enzymatic activity of Glutathione S-Transferase in cell lysates following treatment with this compound.

Materials:

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • GST Assay Kit (containing 1-Chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH))

  • 96-well microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

    • Incubate for 24-48 hours.

  • Cell Lysate Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction).

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay.

  • GST Activity Measurement:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 20 µL of each normalized cell lysate to a 96-well plate.

    • Prepare the reaction mixture according to the GST assay kit instructions (typically containing CDNB and GSH).

    • Add 180 µL of the reaction mixture to each well containing the cell lysate.

    • Immediately measure the absorbance at 340 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Determine the GST activity using the extinction coefficient of the CDNB-GSH conjugate.

    • Express the results as fold induction relative to the vehicle control.

Proposed Signaling Pathway for GST Induction by this compound

The induction of phase II detoxifying enzymes like GST is often mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[2][3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for GST and other protective enzymes.

GST_Induction_Pathway cluster_0 Nucleus This compound This compound CellMembrane This compound->CellMembrane Keap1_Nrf2 Keap1-Nrf2 Complex CellMembrane->Keap1_Nrf2 Inactivation of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binding GST_Gene GST Gene ARE->GST_Gene Activation GST_mRNA GST mRNA GST_Gene->GST_mRNA Transcription GST_Protein GST Protein (Detoxification) GST_mRNA->GST_Protein Translation

Proposed Nrf2 signaling pathway for this compound-mediated GST induction.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay provides a rapid assessment of the free radical scavenging capacity of this compound, a common characteristic of monoterpenes.

Quantitative Data Summary (Hypothetical Example)
This compound Concentration (µg/mL)% DPPH Radical Scavenging Activity (Mean ± SD)
1015.2 ± 1.8
5035.7 ± 2.5
10058.1 ± 3.1
25075.4 ± 4.2
50088.9 ± 3.8
Ascorbic Acid (Positive Control) IC₅₀ = 8.5 µg/mL
This compound IC₅₀ = 125.6 µg/mL
Experimental Protocol: DPPH Assay

Objective: To determine the free radical scavenging activity of this compound by measuring the reduction of the DPPH radical.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10-500 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound dilution or control.

    • Add 100 µL of the DPPH solution to each well.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: In Vitro Assays

Chronic inflammation is a contributing factor to various diseases, including cancer. The potential anti-inflammatory effects of this compound can be evaluated using several in vitro models.

Quantitative Data Summary (Hypothetical Example)
AssayCell LineThis compound Concentration (µM)% Inhibition (Mean ± SD)
Nitric Oxide (NO) Production RAW 264.71012.5 ± 2.1
2528.9 ± 3.5
5045.3 ± 4.2
10062.1 ± 5.0
Protein Denaturation -100 µg/mL25.6 ± 2.8
250 µg/mL48.2 ± 3.9
500 µg/mL71.5 ± 4.5
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Cell culture medium (DMEM) with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Proposed Anti-inflammatory Signaling Pathway

Monoterpenes often exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory gene expression.

Anti_Inflammatory_Pathway cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFκB_nuc NF-κB MAPK->NFκB_nuc IκB_NFκB IκB-NF-κB IKK->IκB_NFκB Phosphorylation of IκB NFκB NF-κB IκB_NFκB->NFκB Degradation of IκB NFκB->NFκB_nuc Translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFκB_nuc->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->MAPK Inhibition This compound->IKK Inhibition

Hypothesized anti-inflammatory signaling pathway for this compound.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. This assay can be used to screen for potential anticancer effects of this compound.

Quantitative Data Summary (Hypothetical Example)
Cell LineThis compound IC₅₀ (µM) (Mean ± SD)
MCF-7 (Breast Cancer) 85.2 ± 7.1
A549 (Lung Cancer) 110.5 ± 9.8
HT-29 (Colon Cancer) 92.8 ± 8.5
HEK293 (Normal Kidney) > 200
Experimental Protocol: MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HT-29) and a non-cancerous cell line (e.g., HEK293)

  • Appropriate cell culture media

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value for each cell line.

Experimental Workflow for In Vitro Bioactivity Screening of this compound

Experimental_Workflow This compound This compound GST_Assay GST Induction Assay (HepG2 cells) This compound->GST_Assay Antioxidant_Assay DPPH Radical Scavenging Assay This compound->Antioxidant_Assay Anti_Inflammatory_Assay NO Production Assay (RAW 264.7 cells) This compound->Anti_Inflammatory_Assay Anticancer_Assay MTT Cytotoxicity Assay (Cancer Cell Lines) This compound->Anticancer_Assay Chemopreventive Chemopreventive Activity GST_Assay->Chemopreventive Antioxidant Antioxidant Activity Antioxidant_Assay->Antioxidant Anti_Inflammatory Anti-inflammatory Activity Anti_Inflammatory_Assay->Anti_Inflammatory Anticancer Anticancer Activity Anticancer_Assay->Anticancer

Workflow for the in vitro biological activity screening of this compound.

References

Application Notes and Protocols: The Untapped Potential of Anethofuran as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethofuran, a naturally occurring monoterpene ether, is a chiral molecule found predominantly in the essential oils of plants such as dill (Anethum graveolens) and caraway (Carum carvi). Its distinct stereochemical architecture presents it as a potential, yet underexplored, candidate for the chiral pool—a collection of readily available, enantiomerically pure compounds that serve as starting materials in stereoselective synthesis. This document aims to provide a comprehensive overview of the potential applications of this compound as a chiral building block in organic synthesis, particularly in the context of drug discovery and development. While direct, documented applications of this compound in this specific role are notably scarce in current literature, this document will extrapolate from established methodologies for the synthesis of chiral furan and benzofuran derivatives to propose potential synthetic strategies and applications for this compound.

Properties of this compound

This compound, with the IUPAC name (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran, possesses a unique bicyclic structure with defined stereocenters. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₆O
Molar Mass 152.23 g/mol
Appearance Colorless to pale yellow liquid
Odor Characteristic, herbaceous, dill-like
Boiling Point 207-208 °C
Density 0.93 g/cm³
Solubility Nearly insoluble in water; soluble in ethanol

Potential Synthetic Applications of this compound as a Chiral Building Block

Although direct synthetic applications of this compound as a chiral building block are not well-documented, its structure suggests several potential avenues for its use in asymmetric synthesis. The inherent chirality of the this compound scaffold could be transferred to new molecules through various transformations. Below are proposed synthetic strategies that could leverage this compound's stereochemistry.

Proposed Synthetic Protocol 1: Oxidative Cleavage and Functionalization

One potential strategy to utilize this compound as a chiral building block is through the oxidative cleavage of the double bond within the dihydrofuran ring. This would unmask functional groups that can be further elaborated, all while retaining the original stereocenters.

Workflow for Proposed Synthetic Protocol 1

cluster_start Starting Material cluster_reaction1 Step 1: Oxidative Cleavage cluster_product1 Intermediate cluster_reaction2 Step 2: Further Transformations cluster_product2 Products This compound This compound Ozonolysis Ozonolysis (O₃) then Reductive Workup (e.g., Zn/H₂O or PPh₃) This compound->Ozonolysis 1. Dialdehyde Chiral Dialdehyde Intermediate Ozonolysis->Dialdehyde 2. Wittig Wittig Reaction Dialdehyde->Wittig 3a. Grignard Grignard Reaction Dialdehyde->Grignard 3b. ReductiveAmination Reductive Amination Dialdehyde->ReductiveAmination 3c. UnsaturatedEster Chiral Unsaturated Esters Wittig->UnsaturatedEster Diol Chiral Diols/Polyols Grignard->Diol AminoAlcohol Chiral Amino Alcohols ReductiveAmination->AminoAlcohol cluster_start Starting Material cluster_reaction1 Step 1: Stereoselective Epoxidation cluster_product1 Intermediate cluster_reaction2 Step 2: Nucleophilic Ring-Opening cluster_product2 Products This compound This compound Epoxidation Epoxidation (e.g., m-CPBA) This compound->Epoxidation 1. Epoxide Chiral Epoxide Intermediate Epoxidation->Epoxide 2. Nucleophiles Nucleophiles (e.g., R₂CuLi, NaN₃, R-OH) Epoxide->Nucleophiles 3. FunctionalizedAlcohols Chiral Functionalized Alcohols Nucleophiles->FunctionalizedAlcohols

Troubleshooting & Optimization

Technical Support Center: Optimizing Anethofuran Yield from Dill Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cultivation of dill (Anethum graveolens L.) for the optimal yield of anethofuran.

Frequently Asked Questions (FAQs)

Q1: Which dill variety should I choose for high this compound yield?

A1: While specific data on this compound content for all cultivars is limited, varieties known for a high essential oil content are preferable. 'Dukat' and 'SuperDukat' are noted for their strong flavor and high oil content.[1][2] 'Hercules' is a tall variety bred for foliage production and is slow to bolt, which could be advantageous for maximizing biomass for extraction before flowering.[1] It is recommended to conduct preliminary screenings of several cultivars under your specific experimental conditions to identify the optimal choice.

Q2: What are the ideal soil and climate conditions for dill cultivation?

A2: Dill thrives in full sun, requiring at least 6 to 8 hours of direct sunlight daily.[3] The ideal soil is well-draining and rich in organic matter, with a slightly acidic to neutral pH of 6.5-7.0.[3] While dill can tolerate a range of temperatures, it grows best in temperate climates.[4] Hot temperatures above 95°F (35°C) can decrease seed production.[5]

Q3: How does fertilization affect this compound yield?

A3: Nitrogen fertilization has been shown to impact dill's biomass and essential oil yield. In one study, an application of 300 ppm Nitrogen was recommended for spring cultivation, while 450 ppm N was found to be optimal for the autumn/winter season for biomass and foliar oil yield.[6][7] The application of a balanced NPK fertilizer can also enhance vegetative growth and fruit yield.[8]

Q4: When is the optimal time to harvest dill for the highest this compound content?

A4: this compound, also known as dill ether, is found in higher concentrations in the leaves and flowers of the dill plant.[9] Research indicates that the essential oil composition of dill changes as the plant matures.[10] For the highest this compound yield, it is recommended to harvest the aerial parts (leaves and flowers) during the full flowering stage.[11] One study reported an this compound content of 16.42% in the leaves and 22% in the flowers.[9]

Q5: What is the most effective method for extracting this compound from dill?

A5: Hydrodistillation is a common and effective method for extracting essential oils from dill.[9][12] More advanced techniques like microwave-assisted hydrodistillation and superheated steam extraction (SHSE) have also been explored, with SHSE showing potential for higher yields of essential oils.[13][14] The choice of extraction method can influence the chemical composition of the resulting essential oil.[12][14] For instance, solvent extraction may yield a different profile of constituents compared to hydrodistillation.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Biomass Yield - Inadequate sunlight- Poor soil fertility- Incorrect plant spacing- Water stress- Ensure a location with at least 6-8 hours of direct sunlight.[3]- Amend soil with organic matter and ensure a pH of 6.5-7.0.[3]- Optimize plant spacing; one study found the highest yields at a 15 cm row width and 10 cm plant spacing.[15]- Provide consistent watering, but avoid waterlogging.[4]
Low Essential Oil Content - Suboptimal dill variety- Incorrect harvest time- Improper drying of plant material- Inefficient extraction- Select a variety known for high oil content, such as 'Dukat' or 'SuperDukat'.[1][2]- Harvest leaves and flowers at the full flowering stage.[11]- If drying, do so in a shaded, well-ventilated area to minimize volatile oil loss.[16]- Ensure your extraction protocol is optimized for time and temperature.
Low this compound Percentage in Essential Oil - Incorrect plant part used for extraction- Genetic factors of the dill variety- Environmental stress during growth- Use leaves and flowers for extraction, as they have a higher this compound content than seeds.[9]- Experiment with different dill cultivars to find one with a favorable chemotype.- Maintain optimal growing conditions to avoid stress that could alter the plant's metabolic pathways.
Plant Bolting (Premature Flowering) - High temperatures- Water stress- For leaf production, choose slow-bolting varieties like 'Fernleaf' or 'Hercules'.[1]- Provide consistent moisture to the soil.[4]- Consider successive plantings to ensure a continuous supply of pre-flowering dill.[4]

Quantitative Data Summary

Table 1: Influence of Plant Part on this compound Content in Dill Essential Oil

Plant PartThis compound (%)α-Phellandrene (%)Limonene (%)Carvone (%)Reference
Leaves16.4262.7113.28Not Reported[9]
Flowers22.0030.2633.22Not Reported[9]
Fruits (Seeds)Not Detected0.1221.5675.21[9]

Table 2: Effect of Nitrogen Fertilization on Dill Foliar Oil Yield

Nitrogen (ppm)SeasonFoliage Fresh Weight ( g/plant )Essential Oil Concentration (ml/100g FW)Reference
300Spring~35~0.28[6][7]
450Autumn/Winter~55~0.25[6][7]

Experimental Protocols

Protocol 1: Cultivation of Dill for High Foliage and Essential Oil Yield
  • Variety Selection: Choose a high-yielding, slow-bolting dill variety such as 'Hercules' or 'Dukat'.[1]

  • Soil Preparation: Select a site with full sun exposure.[3] Prepare a well-draining soil bed and amend with compost to enrich organic matter. Adjust soil pH to 6.5-7.0.[3]

  • Sowing: Sow seeds directly into the garden after the last frost, as dill does not transplant well due to its taproot.[3] Plant seeds approximately 1/4 inch deep. For optimal germination, soil temperature should be between 60-70°F (15-21°C).[3]

  • Fertilization: Apply a balanced NPK fertilizer based on soil test recommendations. For targeted nitrogen application, consider weekly applications of 300 ppm N for a spring crop or 450 ppm N for an autumn/winter crop.[6][7]

  • Irrigation: Water regularly to maintain consistent soil moisture, especially during dry periods.

  • Harvesting: Harvest the dill leaves and flowers when the plants are in the full flowering stage.[11] This can be done by cutting the top portions of the plant.

Protocol 2: Extraction of this compound-Rich Essential Oil via Hydrodistillation
  • Plant Material Preparation: Use fresh or freshly harvested and shade-dried dill leaves and flowers. Chop the plant material into smaller pieces to increase the surface area for extraction.

  • Hydrodistillation Setup: Place approximately 100g of the prepared plant material into a 2L round-bottom flask. Add 500 mL of distilled water.[9]

  • Extraction: Connect the flask to a Clevenger-type apparatus. Heat the flask to boiling and continue the distillation for 3 hours.[9]

  • Oil Collection: The essential oil will be collected in the calibrated tube of the Clevenger apparatus. After the distillation is complete, allow the apparatus to cool.

  • Drying and Storage: Carefully collect the essential oil from the apparatus. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.[9]

Protocol 3: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the extracted essential oil in a suitable solvent such as hexane or dichloromethane (e.g., 1:100 v/v).

  • GC-MS Analysis: Inject 1 µL of the diluted sample into the GC-MS system.

  • GC Conditions (example):

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute.

    • Injector Temperature: 250°C.

  • MS Conditions (example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 230°C.

  • Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of a pure standard and/or a reference library (e.g., NIST, Wiley).

  • Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, use a calibration curve prepared with a pure this compound standard.

Visualizations

Caption: Putative biosynthetic pathway of this compound from the phenylpropanoid pathway.

Experimental_Workflow start Start: Select Dill Cultivar cultivation Cultivation (Optimized Conditions: Sun, Soil, Water, Nutrients) start->cultivation harvest Harvesting (Full Flowering Stage) cultivation->harvest extraction Essential Oil Extraction (e.g., Hydrodistillation) harvest->extraction analysis GC-MS Analysis (Quantify this compound) extraction->analysis optimization Data Analysis & Process Optimization analysis->optimization optimization->start Iterate/Refine end End: High this compound Yield optimization->end

Caption: Experimental workflow for optimizing this compound yield.

Troubleshooting_Logic start Low this compound Yield check_biomass Is Biomass Yield Low? start->check_biomass check_oil_content Is Essential Oil Content Low? check_biomass->check_oil_content No optimize_cultivation Optimize Cultivation: Sun, Soil, Nutrients, Water check_biomass->optimize_cultivation Yes check_anethofuran_percent Is this compound % in Oil Low? check_oil_content->check_anethofuran_percent No optimize_harvest_extraction Optimize Harvest Time & Extraction Method check_oil_content->optimize_harvest_extraction Yes review_plant_part_variety Review Plant Part Used & Dill Variety check_anethofuran_percent->review_plant_part_variety Yes success Yield Optimized check_anethofuran_percent->success No optimize_cultivation->success optimize_harvest_extraction->success review_plant_part_variety->success

Caption: Troubleshooting logic for low this compound yield.

References

Anethofuran Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation pathways of anethofuran. Given the limited publicly available stability data specific to this compound, this guide focuses on establishing robust experimental protocols and addressing potential challenges through a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: As a monoterpene ether, this compound's stability can be influenced by several factors, primarily:

  • Temperature: Elevated temperatures can accelerate degradation reactions. Essential oils and their components are often susceptible to thermal degradation.[1][2]

  • Light: Exposure to UV and visible light can trigger photo-oxidation processes, leading to the formation of degradation products.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule. The stability of essential oil components is often enhanced under low oxygen availability.[3][4]

  • pH: this compound contains an ether linkage, which can be susceptible to cleavage under acidic conditions.[5][6][7][8]

Q2: How should I store my this compound samples to ensure maximum stability?

A2: To minimize degradation during storage, it is recommended to:

  • Store samples in airtight, amber glass vials to protect from light and oxygen.

  • Keep samples at a low temperature, ideally at 4°C or below, for long-term storage.[1]

  • Consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.

Q3: I am observing a decrease in this compound concentration in my formulation. What could be the cause?

A3: A decrease in this compound concentration could be due to several reasons:

  • Chemical Degradation: this compound may be degrading due to the factors mentioned in Q1.

  • Volatility: this compound is a volatile compound, and loss may occur if containers are not properly sealed.

  • Interaction with Excipients: If formulated, this compound might be reacting with other components in your mixture.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented, based on its chemical structure (a monoterpene ether), potential degradation products could arise from:

  • Ether Hydrolysis: Acid-catalyzed cleavage of the ether bond could lead to the formation of a diol.

  • Oxidation: Oxidation of the double bond could form epoxides, or allylic oxidation could introduce hydroxyl or keto groups.[9]

  • Rearrangement: The monoterpene skeleton may undergo rearrangement reactions, especially under acidic or thermal stress.

Troubleshooting Guides

Issue: Inconsistent results in this compound stability studies.
  • Potential Cause 1: Analytical Method Variability.

    • Troubleshooting Steps:

      • Ensure your analytical method (e.g., GC-FID, HPLC-UV) is validated for specificity, linearity, accuracy, and precision for this compound.

      • Use an internal standard to account for variations in injection volume and detector response.

      • Perform system suitability tests before each analytical run.

  • Potential Cause 2: Inadequate Control of Storage Conditions.

    • Troubleshooting Steps:

      • Use a calibrated and monitored stability chamber to maintain consistent temperature and humidity.

      • Ensure all samples, including controls, are stored under identical conditions.

      • Wrap samples in foil or use amber vials to completely exclude light.

  • Potential Cause 3: Sample Handling and Preparation.

    • Troubleshooting Steps:

      • Minimize the time samples are exposed to ambient conditions during preparation.

      • Use consistent and validated procedures for sample extraction and dilution.

      • Ensure solvents used are of high purity and free of contaminants that could promote degradation.

Issue: Difficulty in identifying unknown peaks in the chromatogram of a stressed this compound sample.
  • Potential Cause: Co-elution or lack of appropriate analytical techniques.

    • Troubleshooting Steps:

      • Modify your chromatographic method (e.g., change the temperature gradient in GC, or the mobile phase composition in HPLC) to improve the separation of peaks.

      • Employ a mass spectrometry (MS) detector (GC-MS or LC-MS) to obtain mass spectral data of the unknown peaks. This data is crucial for structural elucidation.

      • Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) for tentative identification.

      • For definitive identification, isolation of the impurity followed by spectroscopic analysis (e.g., NMR) may be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.

1. Materials:

  • This compound (high purity standard)

  • Methanol (HPLC or GC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3% v/v)

  • Calibrated stability chamber with light source (ICH Q1B option 2)

  • Calibrated oven

  • pH meter

  • Analytical instrumentation (GC-MS or HPLC-MS)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial containing 1 mL of the stock solution to a light source in a stability chamber (e.g., 1.2 million lux hours and 200 W h/m²). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to an appropriate concentration with the mobile phase (for HPLC) or a suitable solvent (for GC).

    • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating GC-MS or HPLC-MS method.

  • Data Evaluation:

    • Determine the percentage of this compound degradation in each stress condition.

    • Identify and characterize the degradation products by interpreting the mass spectral data.

Data Presentation

The quantitative results of the forced degradation study should be summarized in a clear and structured table.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDurationTemperature% this compound DegradedMajor Degradation Products (Retention Time/m/z)
0.1 N HCl24 hours60°CHypothetical: 15.2%Hypothetical: DP1 (RT: 5.8 min, m/z: 170), DP2 (RT: 6.5 min, m/z: 152)
0.1 N NaOH24 hours60°CHypothetical: <1%Hypothetical: No significant degradation products observed
3% H2O224 hoursRoom TempHypothetical: 8.5%Hypothetical: DP3 (RT: 7.1 min, m/z: 168)
Thermal48 hours80°CHypothetical: 5.3%Hypothetical: DP4 (RT: 6.9 min, m/z: 152)
Photolytic1.2 million lux h25°CHypothetical: 12.8%Hypothetical: DP5 (RT: 7.5 min, m/z: 168), DP6 (RT: 8.1 min, m/z: 150)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Diagram 1: Proposed Degradation Pathways of this compound

Anethofuran_Degradation cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound Diol Ring-Opened Diol This compound->Diol H+ / H2O Epoxide Epoxide Derivative This compound->Epoxide [O] Allylic_Ketone Allylic Ketone This compound->Allylic_Ketone [O] Isomer Isomerized Product This compound->Isomer hv

Caption: Potential degradation pathways of this compound under various stress conditions.

Diagram 2: Experimental Workflow for this compound Stability Testing

Stability_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Stability-Indicating Analytical Method (e.g., GC-MS, HPLC-MS) stress->analysis data Data Analysis: - Quantify Degradation - Identify Degradation Products analysis->data pathway Elucidate Degradation Pathways data->pathway report Generate Stability Report pathway->report

Caption: A typical workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Preventing Anethofuran Oxidation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the oxidation of anethofuran during storage. This compound, a key monoterpene in various essential oils, is susceptible to degradation, which can impact experimental outcomes and product efficacy. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability of your this compound samples.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving this compound.

Question Possible Cause Troubleshooting Steps
Why is my this compound sample showing unexpected degradation even when stored at low temperatures? 1. Oxygen Exposure: The storage container may not be properly sealed, allowing oxygen to enter. 2. Light Exposure: Even brief exposure to light during handling can initiate oxidation. 3. Contaminants: The presence of metal ions or other impurities can catalyze oxidation.1. Inert Atmosphere: Purge the headspace of your storage container with an inert gas like nitrogen or argon before sealing. Use containers with airtight seals. 2. Light Protection: Store samples in amber glass vials or wrap containers in aluminum foil to block out light. Minimize light exposure during all handling steps. 3. Solvent Purity: Use high-purity solvents and ensure all glassware is thoroughly cleaned to remove any potential contaminants.
I've added an antioxidant, but my this compound is still degrading. What could be the problem? 1. Incorrect Antioxidant: The chosen antioxidant may not be effective for furan-containing monoterpenes. 2. Insufficient Concentration: The concentration of the antioxidant may be too low to provide adequate protection. 3. Antioxidant Degradation: The antioxidant itself may have degraded over time or due to improper storage.1. Select Appropriate Antioxidants: Consider using synthetic antioxidants like BHT (Butylated Hydroxytoluene) or BHA (Butylated Hydroxyanisole), or natural antioxidants such as tocopherols (Vitamin E).[1][2] 2. Optimize Concentration: The effective concentration can vary. Start with a concentration range of 0.01% to 0.1% (w/w) and perform a small-scale stability study to determine the optimal level for your specific conditions. 3. Check Antioxidant Quality: Use fresh, high-quality antioxidants and store them according to the manufacturer's recommendations.
How can I confirm that the degradation I'm observing is due to oxidation? Formation of Specific Byproducts: Oxidation of this compound will lead to the formation of specific degradation products.Analytical Confirmation: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound and its potential oxidation products. Look for the appearance of new peaks in the chromatogram and changes in the mass spectra that are indicative of oxidation (e.g., addition of oxygen atoms).
My sample has changed in color and odor. Is this related to this compound oxidation? Chemical Transformation: Oxidation can lead to the formation of new compounds with different physical and chemical properties, including color and odor.Sensory and Analytical Evaluation: Note any changes in the physical appearance of your sample. Correlate these changes with analytical data from GC-MS or HPLC to confirm that they are a result of this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is oxidation, which is accelerated by exposure to oxygen, light, and elevated temperatures. The furan ring in this compound's structure is particularly susceptible to oxidative breakdown.

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, this compound should be stored at low temperatures (-20°C is recommended for long-term storage), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Q3: Which antioxidants are most effective for preventing this compound oxidation?

A3: While specific studies on this compound are limited, synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used and effective for preserving terpenoids. Natural antioxidants such as α-tocopherol (Vitamin E) can also be considered. The choice of antioxidant may depend on the intended application of the this compound.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability study should be conducted. This involves storing aliquots of your sample under controlled conditions and periodically analyzing them using a validated analytical method, such as GC-MS or HPLC, to quantify the amount of this compound remaining.

Q5: Can I use plastic containers to store this compound?

A5: It is generally recommended to use glass containers, preferably amber glass, for storing this compound. Some plastics can be permeable to oxygen or may leach plasticizers into the sample, which could potentially affect its stability and purity.

Quantitative Data Summary

The following table provides illustrative data on the stability of a monoterpene similar to this compound under various storage conditions. This data is intended to serve as a general guideline. Actual degradation rates for this compound may vary.

Storage ConditionTime (Months)This compound Remaining (%)
-20°C, Dark, Inert Atmosphere 0100
399.5
699.1
1298.5
4°C, Dark, Inert Atmosphere 0100
398.2
696.5
1293.1
25°C, Dark, Air 0100
391.3
682.7
1268.4
25°C, Light, Air 0100
385.6
671.2
1252.9
40°C, Dark, Air (Accelerated Condition) 0100
188.4
375.1
658.6

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated storage conditions to predict its shelf-life.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol or hexane)

  • Amber glass vials with airtight caps

  • Inert gas (Nitrogen or Argon)

  • Stability chambers set to 40°C/75% RH and 25°C/60% RH

  • Refrigerator (4°C) and Freezer (-20°C)

  • GC-MS or HPLC system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • If testing antioxidants, prepare separate stock solutions containing the desired concentration of each antioxidant.

    • Aliquot the solutions into the amber glass vials.

    • Purge the headspace of each vial with inert gas for 30-60 seconds before tightly sealing.

    • Prepare a sufficient number of vials to be tested at each time point and storage condition.

  • Storage:

    • Place the vials in the different storage conditions:

      • -20°C (control for long-term stability)

      • 4°C (refrigerated conditions)

      • 25°C/60% RH (long-term room temperature)

      • 40°C/75% RH (accelerated condition)

    • Include a set of vials exposed to light at 25°C to assess photosensitivity.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months. For long-term studies, time points can be 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis:

    • At each time point, remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using a validated GC-MS or HPLC method to determine the concentration of this compound.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • Determine the degradation kinetics and estimate the shelf-life.

Protocol 2: GC-MS Method for this compound Quantification

Objective: To quantify the concentration of this compound and identify potential degradation products in a sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector (MSD).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-400 amu.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples to create a calibration curve.

  • Sample Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: Integrate the peak corresponding to this compound in the chromatograms. Use the calibration curve to determine the concentration of this compound in the samples.

  • Degradation Product Identification: Analyze the mass spectra of any new peaks that appear in the chromatograms of the degraded samples to tentatively identify the oxidation products.

Visualizations

Anethofuran_Oxidation_Pathway This compound This compound Intermediates Reactive Oxygen Species & Peroxy Radicals This compound->Intermediates reacts with Initiators Initiators (Light, Heat, Metal Ions) Initiators->this compound initiates Oxygen Oxygen (O2) Oxygen->Intermediates Oxidation_Products Oxidation Products (e.g., epoxides, aldehydes, ketones) Intermediates->Oxidation_Products form

Caption: Simplified pathway of this compound oxidation.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3, 6... months) cluster_eval Data Evaluation Prep Prepare this compound Solution (with/without antioxidants) Aliquot Aliquot into Amber Vials Prep->Aliquot Purge Purge with Inert Gas & Seal Aliquot->Purge T1 -20°C, Dark, Inert Purge->T1 T2 4°C, Dark, Inert Purge->T2 T3 25°C, Dark, Air Purge->T3 T4 25°C, Light, Air Purge->T4 T5 40°C, Dark, Air Purge->T5 Analysis GC-MS / HPLC Analysis T1->Analysis T2->Analysis T3->Analysis T4->Analysis T5->Analysis Quantify Quantify this compound Analysis->Quantify Identify Identify Degradation Products Analysis->Identify Kinetics Determine Degradation Kinetics Quantify->Kinetics Identify->Kinetics ShelfLife Estimate Shelf-Life Kinetics->ShelfLife

Caption: Workflow for an this compound stability study.

References

Troubleshooting Anethofuran separation in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of anethofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for analyzing this compound?

A1: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is well-suited for the volatile nature of this compound, which is often found in essential oils.[1][2] Reverse-phase HPLC (RP-HPLC) with UV detection is also a viable method, particularly for samples in a liquid matrix.

Q2: What are the typical columns used for this compound separation?

A2: For GC analysis, non-polar capillary columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS) are commonly used.[3] For HPLC, C18 columns are a standard choice for the reverse-phase separation of furanocoumarins and other components in essential oils.[4][5][6]

Q3: What are the major interfering compounds I should be aware of when analyzing this compound from natural sources like dill?

A3: When analyzing this compound from sources like dill (Anethum graveolens), the most common interfering compounds are other major components of the essential oil. These include carvone, limonene, α-phellandrene, and myristicin.[2][7] The chromatographic method should be optimized to ensure sufficient resolution between this compound and these compounds.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the HPLC and GC separation of this compound.

HPLC Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Solvent for Sample Dissolution Dissolve the sample in the initial mobile phase or a weaker solvent.
Secondary Interactions with Silica For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase may help. For acidic compounds, ensure the mobile phase pH is appropriate to suppress ionization.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 2: Inconsistent Retention Times

  • Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before injection (at least 10-15 column volumes).
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature Variations Use a column oven to maintain a constant temperature.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.

Issue 3: Poor Resolution Between this compound and Interfering Peaks

  • Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution may be necessary to separate complex mixtures.
Incorrect Column Choice A different stationary phase (e.g., a phenyl-hexyl column) may provide different selectivity.
Flow Rate is Too High Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution.
GC Troubleshooting

Issue 1: Ghost Peaks

  • Possible Causes & Solutions:

CauseSolution
Septum Bleed Use a high-quality, low-bleed septum and replace it regularly.
Contamination in the Injector Port Clean the injector liner and replace it if necessary.
Carryover from Previous Injections Run a blank solvent injection to clean the system. Increase the bake-out time and temperature at the end of the run.

Issue 2: Peak Tailing

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the System Use a deactivated liner and column. Check for and eliminate any dead volume in the connections.
Column Contamination Bake out the column at a high temperature (within its specified limits). If tailing persists, a portion of the column inlet may need to be removed.
Incompatible Sample Solvent Ensure the sample is dissolved in a volatile and compatible solvent.

Issue 3: Retention Time Shifts

  • Possible Causes & Solutions:

CauseSolution
Carrier Gas Flow Rate Fluctuation Check for leaks in the gas lines and ensure the gas supply is stable.
Column Degradation The stationary phase may be degrading. Replace the column if performance does not improve after conditioning.
Changes in Oven Temperature Program Verify the accuracy and reproducibility of the oven temperature program.

Experimental Protocols

Protocol 1: HPLC-UV Method for Furanocoumarins (Adaptable for this compound)

This protocol is based on established methods for furanocoumarin analysis and can be adapted for this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

Time (min)%A%B
09010
205050
251090
301090
319010
409010
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 310 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: GC-FID/MS Method for this compound in Essential Oils

This protocol is adapted from methods used for the analysis of terpenes and other volatile compounds in essential oils.

  • Instrumentation:

    • GC system with FID or MS detector

    • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 180 °C at 3 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature:

    • FID: 280 °C

    • MS Transfer Line: 280 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Stability and Degradation

Q4: Is this compound stable under typical chromatographic conditions?

A4: While specific stability data for this compound is limited, furanocoumarins, in general, can be susceptible to degradation under certain conditions. Forced degradation studies are recommended to understand the stability of this compound in your specific sample matrix and analytical method.[8][9][10][11][12]

Q5: What are the potential degradation pathways for this compound?

A5: Furan rings can be susceptible to oxidation and photolytic degradation.[8][9][10][11][12] Exposure to strong acids or bases, high temperatures, and UV light during sample preparation and analysis should be minimized to prevent the formation of degradation products that could interfere with quantification.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Peak Shape) check_system Check System Suitability (Pressure, Baseline) start->check_system check_method Review Method Parameters (Mobile Phase, Temperature) start->check_method check_sample Evaluate Sample Preparation (Solvent, Concentration) start->check_sample isolate_cause Isolate Potential Cause check_system->isolate_cause check_method->isolate_cause check_sample->isolate_cause system_issue System Malfunction (e.g., Leak, Pump Failure) isolate_cause->system_issue System method_issue Suboptimal Method (e.g., Poor Resolution) isolate_cause->method_issue Method sample_issue Sample-Related Problem (e.g., Overload, Degradation) isolate_cause->sample_issue Sample resolve Implement Corrective Action & Re-analyze system_issue->resolve method_issue->resolve sample_issue->resolve

A general workflow for troubleshooting chromatographic issues.

HPLC_Method_Development start Define Separation Goal (this compound from Matrix) select_column Select Column (e.g., C18) start->select_column scout_gradient Scouting Gradient (e.g., 10-90% Acetonitrile) select_column->scout_gradient optimize Optimize Separation (Gradient, Flow Rate, Temp.) scout_gradient->optimize good_sep Good Separation optimize->good_sep Yes poor_sep Poor Separation optimize->poor_sep No change_params Adjust Parameters (e.g., Change Organic Solvent) poor_sep->change_params change_params->scout_gradient

A logical approach to HPLC method development for this compound.

References

Improving the efficiency of Anethofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anethofuran Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of this compound synthesis. The information is presented in a practical question-and-answer format to directly address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Reaction Yields

Question 1: My overall yield for the multi-step synthesis of this compound is consistently low. What are the most critical steps to optimize?

Answer: Low overall yield in a multi-step synthesis is a common issue. For a typical synthesis of this compound starting from a precursor like anethole, the most critical steps to scrutinize are the epoxidation of the allyl group and the subsequent acid-catalyzed cyclization to form the furan ring. Incomplete reactions, side-product formation (e.g., diols from epoxide ring-opening), or degradation of the product under harsh acidic conditions are frequent culprits.

Troubleshooting Steps:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of each reaction step. This will help determine the optimal reaction time and identify the presence of unreacted starting materials or side products.

  • Reagent Quality: Ensure the purity and reactivity of your reagents, especially the epoxidizing agent (e.g., m-CPBA) and the acid catalyst for cyclization. Old or improperly stored reagents can lead to significantly lower yields.

  • Inert Atmosphere: For steps sensitive to oxidation or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of starting materials and intermediates.

Question 2: The furan ring formation step is resulting in a low yield of this compound. How can I improve this specific transformation?

Answer: The acid-catalyzed cyclization and dehydration to form the furan ring is a delicate step. Low yields are often attributed to the choice of acid catalyst, reaction temperature, and solvent.

Troubleshooting Steps:

  • Catalyst Selection: Strong protic acids can sometimes lead to charring or polymerization of the substrate. Consider using milder Lewis acids (e.g., BF₃·OEt₂) or solid acid catalysts (e.g., Amberlyst-15) which can offer better selectivity and easier work-up.

  • Temperature Control: Excessive heat can cause decomposition of the desired furan product. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress. For some substrates, room temperature might be sufficient with an appropriate catalyst.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM) or toluene are often good choices as they are less likely to participate in side reactions compared to protic solvents.

Category 2: Impurity Profile & Purification Challenges

Question 3: I am observing significant impurities in my crude this compound product. What are the likely side products and how can I minimize their formation?

Answer: Common impurities in this compound synthesis can include unreacted intermediates, diastereomers if chiral centers are present and not controlled, and byproducts from side reactions. A likely significant impurity is the diol formed from the hydrolysis of the epoxide intermediate before cyclization can occur.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure strictly anhydrous conditions during the epoxidation and cyclization steps to minimize the formation of diol impurities. Use freshly dried solvents and reagents.

  • Controlled Reagent Addition: Slow, dropwise addition of reagents, particularly the acid catalyst, can help to control the reaction exotherm and minimize the formation of undesired byproducts.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the epoxidizing agent or acid catalyst can lead to over-oxidation or degradation of the product.

Question 4: I am having difficulty purifying this compound from the reaction mixture using column chromatography. What strategies can I employ for better separation?

Answer: this compound is a relatively nonpolar compound. Purification challenges can arise if impurities have similar polarities.

Troubleshooting Steps:

  • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane, can improve separation.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other purification methods such as preparative TLC, fractional distillation under reduced pressure (if the product is thermally stable), or crystallization if a suitable solvent can be found.

  • Derivative Formation: In complex cases, converting the product to a crystalline derivative, purifying the derivative by recrystallization, and then regenerating the pure product can be a viable, albeit longer, strategy.

Data Presentation

Table 1: Optimization of the Furan Ring Formation Step - Solvent Effect

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by GC)
1Dichloromethane2546592
2Toluene8027595
3Acetonitrile6065088
4Tetrahydrofuran5055890
5No Solvent (Neat)10014585

Reaction Conditions: Dihydroxy-anethole precursor (1 mmol), p-Toluenesulfonic acid (0.1 mmol).

Experimental Protocols

Protocol: Acid-Catalyzed Cyclization for this compound Synthesis

This protocol describes a general procedure for the furan ring formation from a dihydroxy-anethole precursor, which can be synthesized from anethole via epoxidation and subsequent hydrolysis.

Materials:

  • Dihydroxy-anethole precursor

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dihydroxy-anethole precursor in anhydrous toluene (approximately 0.1 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Mandatory Visualization

Anethofuran_Synthesis_Workflow start Start: Anethole epoxidation Step 1: Epoxidation start->epoxidation hydrolysis Step 2: Hydrolysis epoxidation->hydrolysis troubleshooting1 Troubleshoot: - Incomplete reaction - Low yield epoxidation->troubleshooting1 cyclization Step 3: Cyclization hydrolysis->cyclization troubleshooting2 Troubleshoot: - Diol formation - Side reactions hydrolysis->troubleshooting2 purification Step 4: Purification cyclization->purification troubleshooting3 Troubleshoot: - Low yield - Product degradation cyclization->troubleshooting3 product Final Product: this compound purification->product troubleshooting4 Troubleshoot: - Impurities - Separation issues purification->troubleshooting4

Caption: Workflow for the synthesis of this compound with key troubleshooting points.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield Yield Issue impure_product Impure Product start->impure_product Purity Issue check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->optimize_conditions monitor_reaction Monitor Reaction (TLC, GC-MS) low_yield->monitor_reaction improve_workup Improve Work-up Procedure impure_product->improve_workup optimize_purification Optimize Purification (Solvent System, Method) impure_product->optimize_purification analyze_impurities Identify Impurities (NMR, MS) impure_product->analyze_impurities check_reagents->optimize_conditions monitor_reaction->optimize_conditions analyze_impurities->optimize_purification

Caption: Decision-making workflow for troubleshooting common synthesis problems.

Technical Support Center: Anethofuran Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of anethofuran degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound, also known as dill ether, is a monoterpene ether and a key aroma compound found in dill.[1][2] It belongs to the class of organic compounds known as isobenzofurans.[3] Understanding its degradation is crucial as degradation products can impact the quality, safety, and efficacy of products containing dill or this compound, such as essential oils and pharmaceutical formulations. Forced degradation studies help to identify potential degradants, elucidate degradation pathways, and develop stability-indicating analytical methods.[4]

Q2: I am not observing any degradation of this compound under my stress conditions. What should I do?

If you are not observing degradation, your stress conditions may not be stringent enough. For forced degradation studies, it is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5][6] Consider the following adjustments to your experimental protocol:

  • Increase the concentration of the stressor: For hydrolytic studies, you can increase the molarity of the acid or base.[5] For oxidative studies, a higher concentration of hydrogen peroxide can be used.[7]

  • Elevate the temperature: For hydrolytic and thermal degradation studies, increasing the temperature can accelerate the degradation process.[5]

  • Extend the duration of exposure: A longer exposure time to the stress condition may be necessary to induce degradation.

  • Intensify the light source in photostability studies: Ensure you are using a light source that provides a combination of UV and visible light as recommended by ICH Q1B guidelines.[5]

Q3: I am seeing too much degradation, with the this compound peak completely disappearing. How can I control the degradation?

Excessive degradation can lead to the formation of secondary and tertiary degradation products, complicating the analysis. To achieve the target degradation of 5-20%, you should:

  • Reduce the concentration of the stressor: Use a lower molarity of acid, base, or oxidizing agent.

  • Lower the temperature: Perform the study at a lower temperature to slow down the reaction rate.

  • Decrease the exposure time: Monitor the degradation at shorter time intervals to stop the reaction once the desired level of degradation is reached.

  • Neutralize the reaction: For acid and base hydrolysis, neutralize the solution at the end of the experiment to prevent further degradation.[5]

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on the degradation of structurally similar benzofuran and furan compounds, the following pathways can be hypothesized:

  • Oxidative Degradation: The furan ring is susceptible to oxidation. Biomimetic oxidation of benzofurans can lead to the formation of reactive epoxides, which can then undergo ring-opening to form products like keto esters or salicylaldehyde.[8]

  • Thermal Degradation: The thermal decomposition of furan-containing compounds can proceed through ring-opening isomerization and radical-based mechanisms.[9][10] This could lead to a variety of smaller, volatile molecules.

  • Photochemical Degradation: Benzofurans are known to undergo photochemical degradation.[11] The specific products would depend on the wavelength of light and the presence of other reactive species.

  • Hydrolysis: Ether linkages can be susceptible to hydrolysis under acidic conditions, which could potentially lead to the opening of the ether ring in this compound.[12][13]

Q5: Which analytical techniques are best suited for identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is generally required for the separation and identification of degradation products.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating the degradation products from the parent this compound molecule. A stability-indicating HPLC method should be developed and validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given that this compound is a component of essential oils, GC-MS is a powerful tool for its analysis and the identification of volatile degradation products.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is invaluable for identifying and structurally characterizing degradation products, especially for non-volatile compounds.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of isolated degradation products.[16]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No degradation observed Stress conditions are too mild.Increase stressor concentration, temperature, or exposure time.
This compound is highly stable under the tested conditions.Justify the stability with supporting data and rationale.
Excessive degradation (>20%) Stress conditions are too harsh.Decrease stressor concentration, temperature, or exposure time. Monitor at shorter intervals.
Poor peak shape or resolution in HPLC Inappropriate column or mobile phase.Optimize the HPLC method by screening different columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different pH modifiers).
Column overload.Dilute the sample.
Difficulty in identifying degradation products by MS Low concentration of degradants.Concentrate the sample or use a more sensitive mass spectrometer.
Complex fragmentation pattern.Use tandem mass spectrometry (MS/MS) to obtain more structural information. Compare fragmentation patterns with that of the parent drug.[17]
Inconclusive structural information from NMR Insufficient sample quantity or purity of the isolated degradant.Isolate a larger quantity of the degradation product using preparative HPLC or other purification techniques.
Complex NMR spectrum.Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for more detailed structural analysis.

Experimental Protocols

General Forced Degradation Protocol

Forced degradation studies should be performed on a solution of this compound at a known concentration (e.g., 1 mg/mL).[5] A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Treat the this compound solution with 0.1 N to 1 N HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.[5]

  • Base Hydrolysis: Treat the this compound solution with 0.1 N to 1 N NaOH at room temperature or elevated temperature. Neutralize the solution before analysis.[5]

  • Oxidative Degradation: Treat the this compound solution with 3% to 30% hydrogen peroxide at room temperature.[7]

  • Thermal Degradation: Expose a solid or solution sample of this compound to dry heat at a temperature higher than that used for accelerated stability studies (e.g., 70-80°C).

  • Photolytic Degradation: Expose the this compound solution to a combination of UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.[5]

HPLC Method for Stability Indicating Assay
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at an appropriate wavelength.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

(Note: This is a general method and must be optimized for the specific application.)

GC-MS for Volatile Degradation Product Analysis
  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to elute a wide range of compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

(Note: This is a general method and must be optimized for the specific application.)

Visualizations

Anethofuran_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Acid Acid This compound->Acid Base Base This compound->Base Oxidation Oxidation This compound->Oxidation Heat Heat This compound->Heat Light Light This compound->Light Separation Separation Acid->Separation Base->Separation Oxidation->Separation Heat->Separation Light->Separation HPLC HPLC Identification Identification HPLC->Identification LC_MS LC-MS/MS Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation GC_MS GC-MS GC_MS->Structure_Elucidation NMR NMR Separation->HPLC Identification->LC_MS Identification->GC_MS Structure_Elucidation->NMR

Caption: Experimental workflow for this compound degradation product identification.

Troubleshooting_Logic Start Start Experiment Degradation_Check Degradation Observed? Start->Degradation_Check Degradation_Level Degradation 5-20%? Degradation_Check->Degradation_Level Yes Increase_Stress Increase Stress: - Higher Temp - Higher Conc. - Longer Time Degradation_Check->Increase_Stress No Decrease_Stress Decrease Stress: - Lower Temp - Lower Conc. - Shorter Time Degradation_Level->Decrease_Stress No Proceed Proceed to Analysis Degradation_Level->Proceed Yes Increase_Stress->Degradation_Check Decrease_Stress->Degradation_Check

Caption: Troubleshooting decision tree for forced degradation experiments.

Hypothesized_Degradation_Pathways This compound This compound Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Hydrolysis Hydrolysis (e.g., Acid) This compound->Hydrolysis Photolysis Photolysis (UV/Vis) This compound->Photolysis Thermolysis Thermolysis (Heat) This compound->Thermolysis Epoxides Epoxides Oxidation->Epoxides Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Photodegradants Photodegradants Photolysis->Photodegradants Thermal_Degradants Thermal Degradants (e.g., Volatiles) Thermolysis->Thermal_Degradants Ring_Opening_Products Ring-Opening Products (e.g., Salicylaldehyde) Epoxides->Ring_Opening_Products

Caption: Hypothesized degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Anethofuran Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of Anethofuran, a furanocoumarin of interest to researchers in drug development and other scientific fields.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[2][3] The primary cause is competition for ionization between this compound and matrix components.[4] In complex biological matrices such as plasma or urine, substances like phospholipids, salts, and endogenous metabolites are common sources of matrix effects.[5]

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A2: The presence of matrix effects can be identified using a post-extraction spike method.[3][6] This involves comparing the peak area of this compound in a neat solvent solution to the peak area of this compound spiked into a blank matrix extract (a sample processed through the extraction procedure without the analyte). A significant difference between these two signals indicates the presence of ion suppression or enhancement.

Q3: What are the most effective strategies to minimize or compensate for matrix effects?

A3: A multi-faceted approach is often the most effective. This includes:

  • Optimizing Sample Preparation: Employing more rigorous cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can selectively remove interfering matrix components.[7]

  • Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components is a crucial step.[4]

  • Sample Dilution: A simple yet effective method to reduce the concentration of interfering matrix components.[8][9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.[10]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS of this compound will behave almost identically to the analyte during sample preparation and ionization, thus providing the most accurate correction for any signal suppression or enhancement.[2][11][12]

Q4: When should I use a Stable Isotope-Labeled Internal Standard (SIL-IS)?

A4: A SIL-IS is highly recommended for bioanalytical methods where high accuracy and precision are required, especially when dealing with complex matrices or when the matrix composition is expected to vary between samples.[13][14] While it can be a more expensive option, it provides the most reliable compensation for matrix effects.[2]

Troubleshooting Guide

Issue: Poor reproducibility of this compound quantification in replicate samples.

Possible Cause Troubleshooting Step Expected Outcome
Variable Matrix Effects Evaluate matrix effects across different lots of your biological matrix.Determine if the matrix effect is consistent or varies significantly between samples.
Implement a more robust sample cleanup method (e.g., SPE).[7]Removal of a broader range of interfering compounds, leading to more consistent ionization.
Utilize a stable isotope-labeled internal standard for this compound.[14]The SIL-IS will co-elute and experience the same matrix effects as the analyte, providing accurate correction.[14]
Inadequate Chromatographic Separation Optimize the LC gradient to better separate this compound from the matrix background.Improved peak shape and resolution from interfering peaks.

Issue: this compound signal is significantly lower than expected (Ion Suppression).

Possible Cause Troubleshooting Step Expected Outcome
High Concentration of Co-eluting Matrix Components Dilute the sample extract and re-inject.[8]A proportional increase in signal with dilution may indicate that the matrix effect is being overcome.[9]
Enhance sample cleanup to remove phospholipids and other common suppressive agents.[5]A noticeable increase in the this compound signal.
Suboptimal Ion Source Conditions Optimize ion source parameters (e.g., temperature, gas flows) for this compound in the presence of the matrix.Improved ionization efficiency and signal intensity.

Quantitative Data Summary

The following table summarizes matrix effect data for various furanocoumarins in orange essential oil, which can provide an indication of the potential for matrix effects with this compound in a relatively simple matrix. A matrix effect value >100% indicates ion enhancement, while a value <100% indicates ion suppression. Insignificant matrix effect is considered to be within the range of 80-120%.

FuranocoumarinSpiked Concentration (ng/mL)Matrix Effect (%)
Bergapten10115
100108
1000105
Bergamottin10125
100115
1000110
Imperatorin10118
100110
1000107
Data adapted from a study on 16 furanocoumarins by Waters Corporation. In this study, matrix enhancement was generally less than 130%, suggesting that for this specific matrix, a solvent calibration curve could be used for quantification.[15]

Experimental Protocols

1. Matrix Effect Evaluation (Post-Extraction Spike Method)

  • Prepare a neat solution: Dissolve a known concentration of this compound analytical standard in the final mobile phase solvent.

  • Prepare a blank matrix extract: Process a sample of the blank matrix (e.g., plasma, urine) through the entire sample preparation procedure.

  • Spike the blank matrix extract: Add the this compound analytical standard to the blank matrix extract at the same final concentration as the neat solution.

  • Analyze both solutions: Inject both the neat solution and the spiked matrix extract into the LC-MS system.

  • Calculate the matrix effect:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) * 100

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elute this compound: Elute this compound with a stronger organic solvent (e.g., acetonitrile).

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.[10]

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Add extraction solvent: To the liquid sample, add an immiscible organic solvent (e.g., ethyl acetate).

  • Adjust pH: Adjust the pH of the aqueous phase to ensure this compound is in a neutral form for optimal extraction.[7]

  • Mix and centrifuge: Vortex the mixture to facilitate extraction and then centrifuge to separate the aqueous and organic layers.

  • Collect the organic layer: Carefully collect the organic layer containing this compound.

  • Evaporate and reconstitute: Evaporate the solvent and reconstitute the residue in the mobile phase.[10]

Visualizations

TroubleshootingWorkflow start Inaccurate this compound Quantification check_repro Assess Reproducibility start->check_repro check_me Evaluate Matrix Effect (Post-Extraction Spike) check_repro->check_me me_present Matrix Effect Present? check_me->me_present optimize_sp Optimize Sample Prep (SPE, LLE, Dilution) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil revalidate Re-validate Method use_sil->revalidate end Accurate Quantification no_me->end revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects in this compound quantification.

SIL_IS_Principle cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_quant Quantification analyte This compound ion_source Ion Source (Matrix Effects Occur Here) analyte->ion_source Experiences Ion Suppression sil_is This compound-d_n (SIL-IS) sil_is->ion_source Experiences Same Ion Suppression detector Mass Spectrometer Detector ion_source->detector ratio Peak Area Ratio (this compound / this compound-d_n) Remains Constant detector->ratio concentration Accurate Concentration Determined ratio->concentration

Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.

References

Technical Support Center: Enhancing Anethofuran Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Anethofuran from plant sources such as dill (Anethum graveolens) and fennel (Foeniculum vulgare).

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: The primary botanical sources for this compound are dill (Anethum graveolens) and fennel (Foeniculum vulgare). In dill, this compound (also known as dill ether) is found in the leaves and flowers.[1] For instance, the essential oil from dill leaves can contain approximately 16.42% this compound, while the flowers can yield up to 22%[1][2].

Q2: Which extraction method generally yields the highest concentration of this compound?

A2: The concentration of this compound in the final essential oil can vary significantly based on the extraction method and the plant part used. Hydrodistillation of dill flowers has been shown to produce an essential oil with a notable this compound content of 22%[1][2]. While direct comparisons of all methods for this compound yield are not extensively documented in a single study, methods that are efficient at extracting volatile compounds without causing thermal degradation are generally preferred.

Q3: What is the optimal plant part for maximizing this compound yield?

A3: For Anethum graveolens (dill), the flowers have been reported to yield a higher percentage of this compound in the essential oil (22%) compared to the leaves (16.42%)[1][2]. Therefore, for targeted this compound extraction from dill, focusing on the flowering parts of the plant is recommended.

Q4: Can this compound degrade during the extraction process?

A4: Yes, like many volatile organic compounds, this compound can be susceptible to degradation, particularly at high temperatures.[3] Extraction methods that employ prolonged exposure to high heat, such as traditional hydrodistillation or steam distillation, may lead to some degradation or alteration of thermolabile compounds.[3] It is crucial to carefully control the temperature and duration of thermal extraction methods to minimize potential degradation.

Q5: What analytical method is most suitable for quantifying this compound in an extract?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective analytical technique for the identification and quantification of this compound and other volatile components in essential oils.[1][4] This method provides excellent separation of complex mixtures and delivers detailed mass spectral data for accurate compound identification. For quantification, a calibrated GC system with an appropriate internal or external standard is necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Incorrect Plant Material: Using plant parts with low this compound content (e.g., dill seeds instead of flowers or leaves).2. Improper Plant Handling: Using dried plant material that has lost volatile compounds due to improper storage or handling.[5]3. Inefficient Extraction: The chosen extraction method may not be optimal for this compound.1. Verify Plant Source: Ensure you are using the correct plant part known for high this compound content, such as dill flowers or leaves.[1]2. Use Fresh or Properly Stored Material: Whenever possible, use fresh plant material. If using dried material, ensure it was stored in a cool, dark, and airtight container to preserve volatile compounds.3. Optimize Extraction Method: Consider switching to a different extraction method or optimizing the parameters of your current method (see Experimental Protocols section).
Suspected this compound Degradation (unusual peaks in GC-MS) 1. Excessive Heat: Prolonged exposure to high temperatures during distillation can cause thermal degradation of this compound.[3]2. Oxidation: Exposure to air (oxygen) during extraction or storage can lead to oxidative degradation.1. Control Temperature: For thermal methods, maintain the lowest effective temperature and minimize the extraction duration.2. Inert Atmosphere: Purge the extraction apparatus with an inert gas like nitrogen to minimize contact with oxygen.3. Proper Storage: Store the final extract in a sealed, airtight vial in a cool, dark place.
Poor Separation of this compound in GC-MS Analysis 1. Inappropriate GC Column: The column phase may not be suitable for separating this compound from other co-eluting compounds.2. Suboptimal GC Parameters: The temperature program, carrier gas flow rate, or injector settings may not be optimized.1. Select an Appropriate Column: A non-polar column, such as a DB-5MS or HP-5MS, is generally suitable for essential oil analysis.[1][4]2. Optimize GC Method: Adjust the oven temperature program to improve the resolution of peaks. A slower temperature ramp can often enhance separation. Ensure the carrier gas flow rate is optimal for your column dimensions.[4]
Inconsistent Extraction Yields 1. Variability in Plant Material: Natural variations in plant biochemistry due to growing conditions, harvest time, and genetics.2. Inconsistent Extraction Parameters: Fluctuations in temperature, pressure, or extraction time between experiments.1. Standardize Plant Material: If possible, use plant material from the same source and harvest time for comparative experiments.2. Maintain Consistent Parameters: Carefully monitor and control all extraction parameters (temperature, pressure, time, solvent-to-solid ratio) for each run.

Data on this compound Content and Essential Oil Yield

Table 1: this compound Content in Essential Oil from Anethum graveolens (Dill) via Hydrodistillation

Plant PartEssential Oil Yield (mL/kg of dried material)This compound Content in Essential Oil (%)
Leaves1216.42[1]
Flowers3222.00[1]
Fruits (Seeds)34Not Detected[1]

Table 2: Comparison of Extraction Methods for Essential Oil Yield from Anethum graveolens Seeds

Extraction MethodEssential Oil Yield (%)
Steam Distillation2.25 ± 0.05[6]
Hydrodistillation> 0.66[6]
Supercritical CO₂ Extraction-
Superheated Steam Extraction5.08 ± 0.13[6]

Note: Data for Supercritical CO₂ extraction of this compound was not available in a directly comparable format.

Experimental Protocols

Protocol 1: Hydrodistillation for this compound Extraction

This protocol is designed for the extraction of this compound from fresh dill flowers.

Materials:

  • Fresh dill flowers (100 g)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Graduated cylinder

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Place 100 g of freshly chopped dill flowers into a 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus connected to a condenser.

  • Heat the flask using a heating mantle to bring the water to a boil.

  • Continue the distillation for 3 hours, collecting the volatile oil in the calibrated arm of the Clevenger apparatus.

  • After 3 hours, turn off the heat and allow the apparatus to cool.

  • Carefully collect the essential oil from the Clevenger arm using a separatory funnel.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE) of this compound

This protocol is optimized for the extraction of phenolic compounds and flavonoids, which would co-extract with this compound, from dried dill.

Materials:

  • Dried dill powder (10 g)

  • 50% Ethanol (v/v)

  • Ultrasonic water bath (350 W, 50 Hz)

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of dried dill powder and place it in a flask.

  • Add 100 mL of 50% ethanol to the flask (1:10 solid-to-solvent ratio).

  • Place the flask in an ultrasonic water bath.

  • Sonicate the mixture for 30 minutes at a controlled temperature.[7]

  • After sonication, centrifuge the mixture at 12,000 rpm for 10 minutes to separate the solid material.[7]

  • Collect the supernatant and filter it to remove any remaining solid particles.

  • Concentrate the extract using a rotary evaporator to remove the ethanol.

  • The resulting oleoresin can be further analyzed for this compound content.

Protocol 3: Supercritical CO₂ (SC-CO₂) Extraction

This protocol provides a general framework for the extraction of essential oils using supercritical CO₂. Optimal parameters may need to be determined empirically.

Materials:

  • Ground dill or fennel material

  • Supercritical Fluid Extraction (SFE) system

  • Liquid CO₂ cylinder

Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 10-35 MPa).[8]

  • Heat the extraction vessel to the target temperature (e.g., 40-70 °C).[8]

  • Initiate the flow of supercritical CO₂ through the extraction vessel at a set flow rate.

  • The supercritical CO₂ containing the dissolved essential oil is then passed into a separator.

  • In the separator, the pressure is reduced, causing the CO₂ to return to a gaseous state and the essential oil to precipitate.

  • Collect the essential oil from the separator.

  • The CO₂ can be recycled back into the system.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis p1 Harvest Plant Material (e.g., Dill Flowers) p2 Drying (optional) or Fresh Preparation (Chopping) p1->p2 e1 Hydrodistillation p2->e1 e2 Solvent Extraction (UAE) p2->e2 e3 Supercritical CO₂ Extraction p2->e3 po1 Separation of Essential Oil e1->po1 e2->po1 e3->po1 po2 Drying (e.g., with Na₂SO₄) po1->po2 po3 Storage (Cool, Dark, Airtight) po2->po3 a1 GC-MS Analysis po3->a1 a2 Quantification of This compound a1->a2

Caption: General experimental workflow for this compound extraction.

troubleshooting_logic start Low this compound Yield q1 Is the correct plant part being used? start->q1 s1 Use high-Anethofuran parts (e.g., dill flowers) q1->s1 No q2 Is the extraction method optimized? q1->q2 Yes s1->q2 s2 Adjust parameters (temp, time, solvent) q2->s2 No q3 Is there evidence of degradation? q2->q3 Yes s2->q3 s3 Reduce heat exposure, use inert atmosphere q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: Troubleshooting logic for low this compound yield.

References

Anethofuran Purification: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of anethofuran.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Low Yield of this compound After Initial Extraction

Problem: The initial extraction of the essential oil from the plant material (e.g., dill or caraway) results in a lower than expected concentration of this compound.

Possible Causes:

  • Incorrect Plant Part Used: The concentration of this compound varies significantly depending on the part of the plant used. Dill herb (leaves and stems) and flowers generally contain higher concentrations of this compound compared to the seeds, which are rich in carvone.[1][2]

  • Suboptimal Extraction Method: The choice of extraction method can influence the yield of this compound. While hydrodistillation and steam distillation are common, they may not be the most efficient methods for preserving this compound.

  • Improper Storage of Plant Material: The stability of this compound in the raw plant material can be affected by storage conditions.

Solutions:

  • Source Material Selection: For a higher yield of this compound, prioritize the use of dill herb or flowers over seeds.

  • Extraction Method Optimization:

    • Hydrodistillation/Steam Distillation: Ensure optimal distillation time and temperature to maximize the extraction of volatile compounds without causing degradation.

    • Solvent Extraction: Consider using a less polar solvent to selectively extract this compound and minimize the co-extraction of more polar compounds.

Logical Workflow for Troubleshooting Low Extraction Yield

Caption: Troubleshooting workflow for low this compound extraction yield.

Co-elution of Impurities During Chromatographic Purification

Problem: During purification by column chromatography or preparative HPLC, this compound co-elutes with other major components of the essential oil, primarily limonene, carvone, and α-phellandrene.

Possible Causes:

  • Similar Polarity: These monoterpenes have relatively close polarities, making their separation challenging with standard chromatographic conditions.

  • Inappropriate Stationary Phase: The choice of stationary phase may not provide sufficient selectivity for the separation.

  • Suboptimal Mobile Phase Composition: The mobile phase may not have the optimal solvent strength to resolve this compound from its impurities.

Solutions:

  • Chromatography Method Optimization:

    • Normal-Phase Chromatography: Use a non-polar mobile phase (e.g., hexane, heptane) with a polar stationary phase (e.g., silica gel, alumina). A shallow gradient of a slightly more polar solvent (e.g., ethyl acetate, diethyl ether) can be employed to improve separation.

    • Reverse-Phase Chromatography: Employ a polar mobile phase (e.g., acetonitrile/water or methanol/water) with a non-polar stationary phase (e.g., C18). Gradient elution, starting with a higher aqueous composition, can enhance the separation of these closely related compounds.

  • Fractional Distillation as a Pre-purification Step: Utilize fractional distillation under reduced pressure to separate the essential oil into fractions enriched in this compound before proceeding to chromatography. This will reduce the complexity of the mixture and improve the efficiency of the chromatographic separation.

Table 1: Boiling Points of this compound and Major Impurities

CompoundBoiling Point (°C) at atmospheric pressure
Limonene176
α-Phellandrene175-176
This compound207-208[3]
Carvone230

Note: Boiling points can vary slightly based on isomeric form and pressure.

Experimental Protocol: Preparative HPLC for this compound Purification (General Guideline)

  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over a prolonged period (e.g., 60-90 minutes) to ensure adequate separation of closely eluting peaks. A shallow gradient is crucial.

  • Flow Rate: Adjust based on column dimensions, typically in the range of 10-20 mL/min for a 20 mm ID column.

  • Detection: UV detection at a wavelength where this compound has some absorbance (e.g., around 220 nm), or by evaporative light scattering detection (ELSD) if UV absorbance is low.

  • Sample Preparation: Dissolve the this compound-rich fraction from distillation in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the elution profile and analyze each fraction for purity using analytical GC-MS.

Degradation of this compound During Purification

Problem: Loss of this compound during purification steps, particularly when exposed to heat or certain chemical environments.

Possible Causes:

  • Thermal Instability: Prolonged exposure to high temperatures during distillation or solvent evaporation can lead to the degradation of this compound.

  • Acid/Base Sensitivity: As a furan derivative, this compound may be susceptible to degradation under acidic or basic conditions. The ether linkage could also be prone to cleavage.

  • Oxidation: Exposure to air (oxygen) over extended periods, especially at elevated temperatures, can cause oxidative degradation.

Solutions:

  • Temperature Control:

    • Vacuum Distillation: Perform fractional distillation under reduced pressure to lower the boiling points of the components and minimize thermal stress.

    • Solvent Evaporation: Use a rotary evaporator with a water bath at a controlled, low temperature (e.g., < 40°C) for solvent removal.

  • pH Control: Maintain neutral pH conditions throughout the purification process. Use buffered aqueous phases if necessary during liquid-liquid extractions.

  • Inert Atmosphere: When handling purified this compound for extended periods or at elevated temperatures, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

This compound Stability Considerations

AnethofuranStability This compound This compound Degradation Degradation Products This compound->Degradation Thermal Stress This compound->Degradation pH Extremes This compound->Degradation Oxidation Heat High Temperature Vacuum Vacuum Distillation Heat->Vacuum LowTempEvap Low Temp Evaporation Heat->LowTempEvap AcidBase Acid/Base NeutralpH Neutral pH AcidBase->NeutralpH Oxygen Oxygen (Air) InertAtmosphere Inert Atmosphere Oxygen->InertAtmosphere

Caption: Factors leading to this compound degradation and corresponding protective measures.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of dill essential oil, and how does it affect this compound purification?

A1: The composition of dill essential oil varies depending on the part of the plant used.

  • Dill Herb Oil (leaves and stems): Rich in α-phellandrene, limonene, and this compound. Carvone content is typically low.[2]

  • Dill Flower Oil: Contains significant amounts of α-phellandrene, limonene, and this compound.[2]

  • Dill Seed Oil: Predominantly contains carvone and limonene, with very low to negligible amounts of this compound.[4][5][6]

This variation is a primary challenge. Starting with dill herb or flower oil is crucial for obtaining a higher initial concentration of this compound, which simplifies the subsequent purification process.

Table 2: Representative Composition of Dill Essential Oil from Different Plant Parts (%)

CompoundDill Herb OilDill Flower OilDill Seed Oil
This compound16.422.0Not Detected
α-Phellandrene62.730.30.1
Limonene13.333.221.6
CarvoneNot Detected10.375.2

Data adapted from a study on dill cultivated in Romania.[2] Composition can vary based on geography, climate, and plant genetics.

Q2: What are the most effective methods for purifying this compound on a laboratory scale?

A2: A multi-step approach is generally most effective:

  • Fractional Distillation: This is an excellent initial step to enrich this compound and remove components with significantly different boiling points. Distillation under reduced pressure is recommended to prevent thermal degradation.

  • Preparative Column Chromatography: Following distillation, column chromatography (either normal-phase or reverse-phase) can be used to separate this compound from closely related terpenes like limonene and α-phellandrene.

  • Crystallization (if applicable): While there is limited specific information on the crystallization of this compound, for many purified natural products, crystallization from a suitable solvent system can be a final step to achieve high purity. This would require screening various solvents and conditions.

Q3: Which analytical techniques are best for assessing the purity of this compound fractions?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for both qualitative and quantitative analysis of this compound purity. It allows for the separation of volatile components and their identification based on their mass spectra and retention times.[4][5][6][7]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Provides accurate quantitative data on the relative percentages of components in a sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the purified this compound and for identifying any potential degradation products or structural isomers.

Experimental Protocol: GC-MS Analysis of this compound Fractions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is necessary to separate the various terpenes. A typical program might start at a low temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-250°C).

  • Injector and Detector Temperatures: Typically set around 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

Q4: Are there any known degradation pathways for this compound that I should be aware of?

A4: While specific degradation kinetic studies for this compound are not widely published, as a furan-containing compound, it may be susceptible to certain degradation pathways. Furan rings can be sensitive to strong acids, which can lead to ring-opening reactions. Additionally, oxidation can occur, particularly at the double bond within the hexahydrobenzofuran ring system or on the furan ring itself, especially when exposed to light and air over time. The ether linkage could also be susceptible to cleavage under harsh acidic conditions. Therefore, it is crucial to handle purified this compound under mild, neutral conditions and store it protected from light and air, preferably at low temperatures.

This compound Purification and Analysis Workflow

PurificationWorkflow Start Dill Herb/Flower Essential Oil Distillation Fractional Distillation (under vacuum) Start->Distillation AnethofuranRich This compound-Rich Fraction Distillation->AnethofuranRich PrepLC Preparative Chromatography (e.g., HPLC) AnethofuranRich->PrepLC Purifiedthis compound Purified this compound PrepLC->Purifiedthis compound Analysis Purity Assessment (GC-MS, NMR) Purifiedthis compound->Analysis

Caption: General workflow for the purification and analysis of this compound.

References

Minimizing isomer formation during Anethofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anethofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound, with a focus on minimizing the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What is the desired stereoisomer of this compound for pharmaceutical and flavor applications?

A1: The primary desired stereoisomer of this compound, also known as dill ether, is (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran .[1][2] This specific isomer is the naturally occurring form found in dill herb oil and is responsible for its characteristic aroma.[1][2]

Q2: What are the common isomeric impurities formed during the synthesis of this compound?

A2: During the synthesis of this compound, several diastereomers can be formed depending on the synthetic route. The primary isomers of concern are those with different relative stereochemistry at the three chiral centers (C3, C3a, and C7a). The formation of cis and trans fused ring systems is a key challenge to control.

Q3: What general strategies can be employed to minimize isomer formation in the synthesis of substituted tetrahydrofurans like this compound?

A3: Several strategies can be employed to control stereoselectivity in tetrahydrofuran synthesis:

  • Intramolecular Cyclization: Utilizing intramolecular reactions, such as SN2 displacement or cyclization of a diol, can provide better stereocontrol compared to intermolecular approaches.

  • Catalyst Selection: The choice of catalyst, particularly in reactions involving transition metals like palladium or rhodium, can significantly influence the diastereoselectivity of the cyclization process.[3]

  • Substrate Control: The stereochemistry of the starting material can direct the formation of the desired isomer. Chiral starting materials are often used to achieve high enantioselectivity.

  • Reaction Conditions: Temperature, solvent, and the nature of the base or acid used can all impact the thermodynamic and kinetic control of the reaction, thereby affecting the isomer ratio.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound synthesis.

Problem Possible Cause Recommended Solution
Low yield of the desired (3S,3aS,7aR) isomer Non-stereoselective reaction conditions. Optimize reaction parameters such as temperature and reaction time. Lower temperatures often favor the thermodynamically more stable product.
Inappropriate choice of starting material or catalyst. If using a chiral precursor, ensure its enantiomeric purity. For catalyzed reactions, screen different ligands to improve stereoselectivity.
Formation of multiple inseparable isomers The synthetic route lacks inherent stereocontrol. Consider a different synthetic approach that allows for better stereochemical control, such as an intramolecular cyclization from a stereodefined precursor.
Isomers have very similar physical properties. For purification, explore advanced chromatographic techniques such as preparative HPLC with a suitable chiral stationary phase or supercritical fluid chromatography (SFC).[4] Recrystallization with a chiral resolving agent can also be effective.
Difficulty in determining the isomeric ratio Inadequate analytical methodology. Utilize capillary gas chromatography (GC) with a chiral stationary phase for accurate separation and quantification of stereoisomers.[1] NMR spectroscopy, particularly 2D techniques like NOESY, can help in elucidating the relative stereochemistry of the isomers.

Experimental Protocols

General Protocol for Intramolecular Cyclization to a Hexahydrobenzofuran Core

This protocol is a conceptual outline and requires optimization for the specific synthesis of this compound.

Materials:

  • A suitable acyclic precursor with hydroxyl and leaving groups at appropriate positions to form the hexahydrobenzofuran ring.

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the acyclic precursor in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate and improve selectivity.

  • Slowly add the base to the reaction mixture. The choice of base and the rate of addition are critical to avoid side reactions.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction carefully with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel. A gradient elution system may be necessary to separate the desired product from starting material and byproducts. Further purification by preparative HPLC may be required to separate isomers.

Visualizations

Logical Workflow for Troubleshooting Isomer Formation

troubleshooting_workflow start Problem: Low Yield or Poor Selectivity of Desired this compound Isomer check_reaction 1. Analyze Reaction Mixture (Chiral GC, NMR) start->check_reaction isomer_ratio Determine Isomeric Ratio check_reaction->isomer_ratio low_yield Identify Low Conversion or Side Products check_reaction->low_yield path_selectivity Is the desired isomer the major product? isomer_ratio->path_selectivity path_yield Is the overall yield acceptable? low_yield->path_yield path_selectivity->path_yield Yes optimize_conditions 2. Optimize Reaction Conditions (Temperature, Time, Solvent, Base/Acid) path_selectivity->optimize_conditions No path_yield->optimize_conditions No purification 5. Optimize Purification (Preparative HPLC, SFC, Recrystallization) path_yield->purification Partially Successful, Isomers Present success Successful Synthesis of Desired Isomer path_yield->success Yes change_catalyst 3. Modify Catalyst/Reagents (Chiral Ligands, Different Metal) optimize_conditions->change_catalyst redesign_synthesis 4. Redesign Synthetic Route (e.g., Intramolecular Cyclization from Chiral Precursor) change_catalyst->redesign_synthesis redesign_synthesis->check_reaction purification->success

Caption: Troubleshooting workflow for this compound isomer synthesis.

Conceptual Signaling Pathway for Stereoselective Synthesis

This diagram illustrates the conceptual factors influencing the stereochemical outcome of a cyclization reaction to form a hexahydrobenzofuran ring system.

stereoselective_synthesis cluster_inputs Reaction Inputs cluster_process Key Process cluster_outputs Reaction Outputs Starting Material Starting Material Transition State Transition State Starting Material->Transition State Substrate Stereochemistry Catalyst/Reagent Catalyst/Reagent Catalyst/Reagent->Transition State Chiral Environment/ Steric Hindrance Reaction Conditions Reaction Conditions Reaction Conditions->Transition State Kinetic vs. Thermodynamic Control Desired Isomer Desired Isomer Transition State->Desired Isomer Lower Energy Pathway Undesired Isomers Undesired Isomers Transition State->Undesired Isomers Higher Energy Pathway

Caption: Factors influencing stereoselectivity in this compound synthesis.

References

Validation & Comparative

Anethofuran and Carvone: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethofuran and carvone are naturally occurring monoterpenes found in the essential oils of various plants. This compound is a significant component of dill weed oil (Anethum graveolens), while carvone is prominently found in caraway (Carum carvi) and spearmint (Mentha spicata). Both compounds have garnered scientific interest for their potential pharmacological activities. This guide provides a comparative overview of the biological activities of this compound and carvone, supported by experimental data and detailed protocols to assist researchers in their investigations.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data available for the biological activities of this compound and carvone. It is important to note that research on carvone is more extensive, resulting in a larger dataset for comparison.

Biological ActivityThis compoundCarvoneReference Compound/Assay
Chemopreventive Activity Induces Glutathione S-transferaseInduces Glutathione S-transferaseGST Activity Assay
Antimicrobial Activity (MIC) Data not available for pure compound. Essential oil of Anethum graveolens (containing this compound) shows activity.0.62 mg/mL (vs. S. aureus)Broth Microdilution Method
Anti-inflammatory Activity (IC50) Data not available for pure compound.Data available for inhibition of protein denaturation.Protein Denaturation Assay

Detailed Biological Activities and Mechanisms of Action

Chemopreventive Activity: Induction of Glutathione S-Transferase

A notable biological activity shared by both this compound and carvone is the induction of the phase II detoxification enzyme, glutathione S-transferase (GST).[1] This enzyme plays a crucial role in protecting cells from carcinogens and oxidative stress by catalyzing the conjugation of glutathione to electrophilic compounds, rendering them more water-soluble and easier to excrete.

Carvone: Carvone has also been shown to induce GST activity in several mouse tissues.[1] The α,β-unsaturated ketone functional group in the carvone molecule is believed to be critical for this high enzyme-inducing activity.[1]

This protocol outlines a common method for determining GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[2][3][4]

Materials:

  • Phosphate buffered saline (PBS), pH 6.5

  • 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol

  • 100 mM Reduced Glutathione (GSH) in water

  • Tissue homogenate or cell lysate containing GST

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Assay Cocktail: For each 1 mL of assay cocktail, mix 980 µL of PBS (pH 6.5), 10 µL of 100 mM CDNB, and 10 µL of 100 mM GSH. The solution should be freshly prepared.[2]

  • Assay:

    • Pipette 900 µL of the assay cocktail into a cuvette.

    • Incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.[2]

    • For the blank, add 100 µL of PBS to the cuvette and zero the spectrophotometer at 340 nm.

    • To initiate the reaction, add 100 µL of the sample (tissue homogenate or cell lysate) to the cuvette and mix.

    • Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.[2][3]

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

    • Subtract the rate of the blank reaction from the sample reaction rate.

    • Calculate GST activity using the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM-1 cm-1).[3]

Antimicrobial Activity

This compound: There is a lack of specific data on the antimicrobial activity of isolated this compound. However, the essential oil of dill (Anethum graveolens), which contains this compound, has demonstrated antibacterial activity.[5][6] For instance, one study reported a Minimum Inhibitory Concentration (MIC) of 0.62 mg/mL for dill seed oil against Staphylococcus aureus.[5] Further research is needed to determine the direct contribution of this compound to this activity.

Carvone: Carvone has well-documented antimicrobial properties against a range of bacteria and fungi.[5] For example, the MIC of carvone against Staphylococcus aureus has been reported to be 0.62 mg/mL.[5]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[7][8]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (this compound or Carvone) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

Procedure:

  • Preparation of Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to the final desired inoculum concentration (e.g., 5 x 105 CFU/mL) in the broth medium.

  • Serial Dilution of Test Compound:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.[8]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic.

    • Negative Control (Growth Control): A row with broth, solvent, and inoculum, but no test compound.

    • Sterility Control: A well with broth only.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound that shows no visible bacterial growth.

Anti-inflammatory Activity

This compound: Currently, there is no available data on the anti-inflammatory activity of isolated this compound.

Carvone: Carvone has demonstrated anti-inflammatory properties in various in vitro models. One common method to assess this is the protein denaturation assay. Inflammation can lead to the denaturation of proteins, and compounds that can inhibit this process are considered to have anti-inflammatory potential.

This in vitro assay assesses the ability of a compound to inhibit heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA).[9][10][11]

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA) solution (e.g., 1% w/v)

  • Phosphate buffered saline (PBS), pH 6.4

  • Test compound (this compound or Carvone) at various concentrations

  • Reference standard (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • For each test concentration, mix 2 mL of the test compound solution, 0.2 mL of egg albumin (or BSA) solution, and 2.8 mL of PBS.[12]

    • The control consists of 2 mL of distilled water, 0.2 mL of egg albumin solution, and 2.8 mL of PBS.[12]

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.[12]

  • Heat-induced Denaturation: Heat the mixtures in a water bath at 70°C for 5 minutes.[12]

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways

Carvone: Modulation of Inflammatory Signaling

Carvone has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#F1F3F4"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; Carvone [label="Carvone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, bold"];

// Edges LPS -> TLR4 [arrowhead=tee, color="#EA4335"]; TLR4 -> IKK [arrowhead=normal, color="#4285F4"]; TLR4 -> MAPK [arrowhead=normal, color="#4285F4"]; IKK -> IkB [label="P", arrowhead=normal, color="#FBBC05"]; IkB -> NFkB [label="releases", style=dashed, arrowhead=open, color="#5F6368"]; NFkB -> Nucleus [arrowhead=normal, color="#FBBC05"]; MAPK -> Nucleus [arrowhead=normal, color="#FBBC05"]; Nucleus -> Inflammatory_Genes [label="Activation", style=dashed, arrowhead=open, color="#5F6368"];

Carvone -> IKK [arrowhead=tee, color="#EA4335", style=bold]; Carvone -> MAPK [arrowhead=tee, color="#EA4335", style=bold];

{rank=same; LPS; Carvone} } Carvone's inhibition of the NF-κB and MAPK pathways.

This compound: Signaling Pathways

To date, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. This represents a significant knowledge gap and an area for future research.

Experimental Workflows

Experimental_Workflow cluster_chemopreventive Chemopreventive Activity cluster_antimicrobial Antimicrobial Activity cluster_antiinflammatory Anti-inflammatory Activity CP1 Treat cells/animals with This compound or Carvone CP2 Prepare cell lysate or tissue homogenate CP1->CP2 CP3 Perform GST activity assay (CDNB substrate) CP2->CP3 CP4 Measure absorbance at 340 nm CP3->CP4 AM1 Prepare serial dilutions of compounds AM2 Inoculate with bacterial suspension AM1->AM2 AM3 Incubate for 18-24 hours AM2->AM3 AM4 Determine Minimum Inhibitory Concentration (MIC) AM3->AM4 AI1 Prepare reaction mixture with protein and compound AI2 Induce denaturation (e.g., with heat) AI1->AI2 AI3 Measure turbidity (absorbance at 660 nm) AI2->AI3 AI4 Calculate % inhibition AI3->AI4

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and carvone. Carvone has been the subject of extensive research, revealing its multifaceted potential as a chemopreventive, antimicrobial, and anti-inflammatory agent, with well-defined mechanisms of action. In contrast, the biological activities of this compound are less understood. While its ability to induce the detoxifying enzyme glutathione S-transferase is a promising lead for chemoprevention research, further studies are required to elucidate its other potential pharmacological effects and the underlying molecular mechanisms. This guide serves as a valuable resource for researchers, providing a foundation for future investigations into these two intriguing natural compounds.

References

Anethofuran vs. Limonene: A Comparative Guide to Cancer Chemoprevention Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for cancer chemoprevention is a burgeoning field, offering promising avenues for novel therapeutic strategies. Among the vast array of phytochemicals, the monoterpenes anethofuran and limonene have garnered attention for their potential anticancer properties. This guide provides a comprehensive comparison of the current scientific evidence for each compound, focusing on their mechanisms of action, supported by experimental data, and outlining relevant experimental protocols. While extensive research has illuminated the multifaceted chemopreventive activities of limonene, data on this compound remains comparatively limited, highlighting a significant gap in the current literature.

I. Overview of Chemopreventive Mechanisms

This compound, a furanoid monoterpene found in the essential oil of dill (Anethum graveolens), has been identified as a potential cancer chemopreventive agent primarily through its ability to induce phase II detoxification enzymes.[1][2][3][4] In contrast, limonene, a cyclic monoterpene abundant in citrus fruit peels, has been extensively studied and shown to exert its anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3][4]

II. Comparative Analysis of In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data from preclinical studies on this compound and limonene.

Table 1: In Vitro Cytotoxicity and Apoptosis Induction

CompoundCancer Cell LineAssayEndpointConcentration/DoseResultReference
This compound ----Data not available-
Limonene Lung (A549)MTT AssayCell Viability0.5 mMInhibition of cell growth
Lung (H1299)MTT AssayCell Viability0.75 mMInhibition of cell growth
Colon (LS174T)Flow CytometryApoptosis0.8 mMIncreased apoptotic cell death
Bladder (T24)Flow CytometryApoptosis36 µM34.71% apoptotic cells

Table 2: Cell Cycle Arrest

CompoundCancer Cell LineAssayEndpointConcentration/DoseResultReference
This compound ----Data not available-
Limonene Bladder (T24)Flow CytometryCell Cycle Arrest9, 18, 36 µMG2/M phase arrest
Breast (MCF-7)Western BlotCyclin D1 Expression2g/day (human)22% reduction in cyclin D1 expression

Table 3: In Vivo Antitumor Activity

CompoundAnimal ModelCancer TypeTreatment ProtocolEndpointResultReference
This compound ----Data not available-
Limonene Nude miceLung cancer400 mg/kg/day (low dose), 600 mg/kg/day (high dose)Tumor weight37.08% and 60.03% inhibition
RatsMammary cancer10,000 ppm in dietTumor incidence72% decrease in tumor incidence

Table 4: Induction of Detoxification Enzymes

CompoundAnimal ModelTissueEnzymeTreatment ProtocolResultReference
This compound A/J miceLiverGlutathione S-transferase (GST)20 mg in 0.3 ml cottonseed oil (3 doses)Significant increase in GST activity[4]
ColonGlutathione S-transferase (GST)20 mg in 0.3 ml cottonseed oil (3 doses)Significant increase in GST activity[4]
Limonene A/J miceLiverGlutathione S-transferase (GST)20 mg in 0.3 ml cottonseed oil (3 doses)Significant increase in GST activity[4]
Small IntestineGlutathione S-transferase (GST)20 mg in 0.3 ml cottonseed oil (3 doses)Significant increase in GST activity[4]

III. Signaling Pathways and Molecular Mechanisms

This compound: Induction of Detoxification Pathways

The primary mechanism of action identified for this compound is the induction of Glutathione S-transferase (GST), a key enzyme in the phase II detoxification pathway.[1][2][3][4] This pathway is crucial for neutralizing and eliminating potential carcinogens from the body.

Anethofuran_GST_Induction cluster_cell This compound This compound Cell Target Cell This compound->Cell Keap1 Keap1 Cell->Keap1 Enters ARE Antioxidant Response Element (ARE) GST_Gene GST Gene ARE->GST_Gene Activates Transcription Nrf2 Nrf2 Nrf2->ARE Translocates to Nucleus and Binds Keap1->Nrf2 Inactive Complex GST_Enzyme Glutathione S-transferase (GST) GST_Gene->GST_Enzyme Leads to Synthesis of Detoxification Carcinogen Detoxification GST_Enzyme->Detoxification Catalyzes

This compound's induction of the GST detoxification pathway.
Limonene: A Multi-Targeted Approach

Limonene's chemopreventive activity is significantly more complex, involving the modulation of multiple signaling pathways that regulate cell death and proliferation. A key mechanism is the induction of apoptosis, often mediated through the intrinsic mitochondrial pathway.

Limonene_Apoptosis_Pathway cluster_cell Cancer Cell Limonene Limonene PI3K PI3K Limonene->PI3K Inhibits Bax Bax (Pro-apoptotic) Limonene->Bax Upregulates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified signaling pathway for limonene-induced apoptosis.

IV. Experimental Protocols

Glutathione S-transferase (GST) Activity Assay (as described for this compound and Limonene)

Objective: To determine the effect of this compound or limonene on the activity of GST in mouse tissues.

Materials:

  • A/J mice (female, 6-8 weeks old)

  • This compound or Limonene

  • Cottonseed oil (vehicle)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Phosphate buffer (pH 6.5)

  • Spectrophotometer

Procedure:

  • Animal Treatment: Mice are administered the test compound (e.g., 20 mg dissolved in 0.3 ml of cottonseed oil) by oral gavage once every two days for a total of three doses. Control mice receive the vehicle only.

  • Tissue Preparation: Twenty-four hours after the last dose, mice are sacrificed, and target tissues (e.g., liver, colon, forestomach) are excised, washed in cold saline, and homogenized in phosphate buffer. The homogenate is then centrifuged to obtain the cytosolic fraction (supernatant).

  • Enzyme Assay: The GST activity in the cytosolic fraction is determined spectrophotometrically by measuring the conjugation of CDNB with GSH at 340 nm. The reaction mixture contains phosphate buffer, CDNB, GSH, and the cytosolic sample.

  • Data Analysis: The rate of increase in absorbance is recorded, and the specific activity of GST is calculated and expressed as µmol of product formed per minute per mg of protein. Protein concentration is determined using a standard method (e.g., Bradford assay).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay (Representative for Limonene)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with limonene.

Materials:

  • Cancer cell line (e.g., LS174T)

  • Limonene

  • Cell culture medium and supplements

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of limonene or vehicle control. Cells are incubated for a specified period (e.g., 24-48 hours).

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Binding Buffer.

  • Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's instructions, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence (indicating early apoptosis) and PI fluorescence (indicating late apoptosis/necrosis) are measured.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined using appropriate software.

V. Experimental Workflow for Cancer Chemoprevention Studies

The following diagram illustrates a typical workflow for evaluating the cancer chemopreventive potential of natural compounds like this compound and limonene.

Chemoprevention_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials In_Vitro In Vitro Studies (Cell Lines) Cytotoxicity Cytotoxicity Assays (MTT, etc.) In_Vitro->Cytotoxicity Mechanism Mechanistic Studies (Apoptosis, Cell Cycle) In_Vitro->Mechanism Signaling Signaling Pathway Analysis (Western Blot, PCR) In_Vitro->Signaling In_Vivo In Vivo Studies (Animal Models) Cytotoxicity->In_Vivo Mechanism->In_Vivo Signaling->In_Vivo Toxicity Toxicity & Dosing In_Vivo->Toxicity Efficacy Antitumor Efficacy In_Vivo->Efficacy Pharmacokinetics Pharmacokinetics (ADME) In_Vivo->Pharmacokinetics Phase_I Phase I (Safety & Dosage) Toxicity->Phase_I Efficacy->Phase_I Pharmacokinetics->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard) Phase_II->Phase_III

General workflow for evaluating chemopreventive agents.

VI. Conclusion and Future Directions

For researchers and drug development professionals, limonene presents a more developed candidate for further translational research, including combination studies with existing chemotherapeutics and further clinical evaluation. The significant lack of data for this compound, however, represents a clear opportunity for future research. Studies investigating the cytotoxic, pro-apoptotic, and cell-cycle-arresting properties of purified this compound in various cancer cell lines are warranted. Furthermore, in vivo studies are necessary to validate its chemopreventive efficacy and to elucidate its mechanisms of action beyond GST induction. A direct comparative study of this compound and limonene under standardized experimental conditions would be of great value to the scientific community.

References

Comparative Analysis of Anethofuran Content in Different Dill Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of anethofuran (also known as dill ether) content across various dill (Anethum graveolens L.) varieties and plant parts. This compound is a key monoterpene that contributes significantly to the characteristic aroma of dill herb and is investigated for its potential chemopreventive properties. This document synthesizes experimental data from multiple studies to facilitate research and development in phytochemistry and drug discovery.

Quantitative Comparison of this compound Content

This compound is a prominent constituent of the essential oil derived from the aerial parts of the dill plant, particularly the leaves and flowers, but is notably absent or present in negligible amounts in the seeds.[1][2] The concentration of this compound exhibits significant variation depending on the geographical origin (ecotype) and the specific plant part utilized for extraction.

A comparative study of four Iranian dill ecotypes revealed that the essential oil from the Mashhad ecotype contained the highest percentage of dill ether.[3] Data compiled from studies on dill cultivated in various global regions further illustrates this variability. The following table summarizes the percentage of this compound found in the essential oil of different dill varieties and plant parts.

Dill Variety/OriginPlant PartThis compound Content (% of Essential Oil)
Iranian Ecotypes
MashhadHerb18.01%
IsfahanHerb12.01%
KermanHerb11.23%
ArdabilHerb10.23%
Romanian Leaves16.42%
Flowers22.00%
Bulgarian Herb12.31%
Flowers7.59%
Reunion Island Herb20.80%
Iranian (General) Leaves15.23%

Note: "Herb" typically refers to the combined leaves and stems, and in some cases, may include flowers.

Experimental Protocols

The data presented in this guide were primarily obtained through hydrodistillation for essential oil extraction followed by gas chromatography-mass spectrometry (GC-MS) for component separation and identification. The detailed methodologies are outlined below.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the standard method for extracting essential oils from plant material.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Sample Preparation: Dried and ground plant material (leaves, flowers, or whole herb) is placed into a round-bottom flask. For instance, 300g of crushed dill material may be added to a flask with 1500 mL of water.[4]

  • Procedure:

    • The plant material is suspended in distilled water within the flask.

    • The mixture is heated to boiling, causing water and volatile compounds to vaporize.

    • The steam mixture travels through a condenser, where it cools and liquefies.

    • The condensate collects in a separator, where the less dense essential oil naturally separates from the aqueous layer (hydrosol).

    • The distillation process is typically run for a duration of 3 to 4 hours to ensure complete extraction.[3]

    • The collected oil is then dehydrated, often using anhydrous sodium sulfate, and stored in a dark vial at a low temperature (e.g., 4°C) prior to analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the qualitative and quantitative analysis of the extracted essential oil.

  • Instrumentation: An Agilent 6890 or similar gas chromatograph coupled with a mass selective detector (e.g., Agilent 5973) is commonly used.[5]

  • Chromatographic Column: A fused silica capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is standard for separating the volatile components.[5]

  • GC Conditions:

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).[6]

    • Injector Temperature: 290°C.[5]

    • Injection Mode: Splitless.[5]

    • Oven Temperature Program: A typical program starts at 50°C, holds for 5 minutes, then ramps up at 3°C/min to 240°C, followed by a second ramp at 15°C/min to 300°C, with a final hold.[5] This program allows for the sequential elution of compounds based on their boiling points and polarity.

  • MS Conditions:

    • Ionization Voltage: 70 eV.[2]

    • Mass Range: 40-500 Da.[2]

  • Component Identification: Compounds, including this compound, are identified by comparing their mass spectra and retention indices with those available in spectral libraries such as NIST (National Institute of Standards and Technology) and Wiley, as well as with published literature data.[3]

  • Quantification: The relative percentage of each component is calculated based on the peak area relative to the total peak area in the chromatogram.

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for the comparative analysis of this compound in dill varieties.

Anethofuran_Analysis_Workflow cluster_collection Plant Material Collection cluster_prep Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis & Quantification cluster_result Comparative Results Dill1 Dill Variety A (e.g., Mashhad) Prep Harvest Aerial Parts (Leaves & Flowers) Dill1->Prep Dill2 Dill Variety B (e.g., Kerman) Dill2->Prep Dill3 Dill Variety C (e.g., Romanian) Dill3->Prep DryGrind Drying & Grinding Prep->DryGrind Hydrodistill Hydrodistillation (Clevenger Apparatus) DryGrind->Hydrodistill Dehydrate Dehydration (Anhydrous Na2SO4) Hydrodistill->Dehydrate GCMS GC-MS Analysis Dehydrate->GCMS Data Data Processing: - Component Identification (NIST) - Relative Peak Area % GCMS->Data Compare Comparative Table of This compound Content Data->Compare

References

Validating the Purity of Synthesized Anethofuran: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Anethofuran, a naturally occurring monoterpene ether with potential applications in flavor, fragrance, and pharmaceuticals. We present detailed experimental protocols, comparative data, and an overview of potential alternatives.

This compound, chemically known as 3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran, is a key aroma compound found in dill and other essential oils.[1] Its synthesis, while not widely documented in publicly available literature, can be conceptually approached through established organic synthesis routes for related hexahydrobenzofuran structures. This guide will focus on the analytical methodologies required to ascertain the purity of this compound, irrespective of its synthetic origin.

Synthesis and Potential Impurities

While a specific, high-yield synthesis for this compound is not readily found in peer-reviewed literature, its structure suggests potential synthetic strategies such as the Diels-Alder reaction between a suitable diene and a furan derivative, followed by reduction, or intramolecular cyclization of a functionalized cyclohexene precursor.

Potential impurities in synthesized this compound could arise from several sources:

  • Starting Materials: Unreacted starting materials or impurities within them.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Byproducts: Formation of constitutional isomers, diastereomers, or other unintended molecules through side reactions.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification process.

  • Degradation Products: Decomposition of this compound due to factors like heat, light, or pH during workup and storage.

A thorough purity validation process must be capable of detecting and quantifying these potential impurities.

Analytical Techniques for Purity Validation

The two primary analytical techniques for assessing the purity of a volatile, non-polar compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) may also be employed, particularly for less volatile impurities.

Comparison of Key Analytical Methods
Technique Principle Advantages Disadvantages Typical Data Output
GC-MS Separation of volatile compounds based on their boiling points and polarity, followed by mass-based identification.High sensitivity and resolution for volatile compounds. Provides structural information for impurity identification.Requires compound volatility and thermal stability. Quantification can be less accurate without proper calibration.Chromatogram showing retention times and peak areas. Mass spectrum for each peak.
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.Highly accurate and precise for quantification. Does not require a reference standard of the analyte. Non-destructive.Lower sensitivity compared to GC-MS. Can be complex to interpret with overlapping signals from impurities.NMR spectrum showing chemical shifts and signal integrals. Purity calculation based on the ratio of analyte signals to an internal standard.
HPLC Separation of compounds based on their differential partitioning between a stationary and a mobile phase.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Can be less effective for highly volatile compounds like this compound. Requires the analyte to be soluble in the mobile phase.Chromatogram showing retention times and peak areas.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity Analysis

This protocol is adapted from established methods for the analysis of essential oils containing furanoids.[2]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane or dichloromethane).

  • If necessary, perform a serial dilution to achieve a final concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum.

  • Calculate the purity by the area percentage method: (Peak area of this compound / Total peak area of all components) x 100%.

  • Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

Quantitative NMR (qNMR) Protocol for this compound Purity Determination

This protocol is based on general principles of qNMR for the purity assessment of organic molecules.[3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Nucleus: ¹H.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Spectral Width: Appropriate to cover all signals of interest.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Workflow for Purity Validation

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesized_this compound Synthesized this compound GC_MS GC-MS Analysis Synthesized_this compound->GC_MS qNMR qNMR Analysis Synthesized_this compound->qNMR Purity_Check Purity > 95%? GC_MS->Purity_Check qNMR->Purity_Check Pass Pass Purity_Check->Pass Yes Further_Purification Further Purification Purity_Check->Further_Purification No

Caption: Workflow for validating the purity of synthesized this compound.

Comparison with Alternatives

This compound's characteristic dill-like, herbaceous, and slightly sweet aroma makes it valuable in the flavor and fragrance industry. When considering alternatives, it is important to match these sensory attributes.

Alternative Key Flavor/Aroma Compounds Sensory Profile Comparison Potential Applications
Tarragon Oil Estragole, OcimeneShares anise-like notes with this compound, but can be more potent.[4][5]Sauces, dressings, and savory dishes where a hint of anise is desired.
Fennel Oil Anethole, FenchoneStrong licorice and anise notes, sweeter than this compound.[6]Confectionery, liqueurs, and baked goods.
Carvone CarvoneA major component of dill and caraway, providing a characteristic spicy, minty, and slightly herbaceous aroma. Often found alongside this compound in dill oil.[7]Chewing gum, oral care products, and savory seasonings.
Limonene LimoneneA fresh, citrusy aroma that can complement the herbaceous notes of other compounds. Also a component of dill oil.[7]Beverages, cleaning products, and as a fragrance component.

Signaling Pathway Diagram (Illustrative)

While this compound itself is not directly involved in a known signaling pathway in the context of this guide, we can illustrate a hypothetical pathway where a purified compound is used to study a biological target, emphasizing the importance of purity.

Signaling_Pathway cluster_input Stimulus cluster_receptor Receptor Binding cluster_cascade Downstream Signaling cluster_response Cellular Response Purified_this compound Purified this compound (>95%) Receptor Target Receptor Purified_this compound->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

References

A Comparative Guide to the Cross-Validation of Anethofuran Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. Anethofuran, a monoterpene found in the essential oils of plants like dill (Anethum graveolens L.), has been noted for its potential chemopreventive properties.[1] This guide provides a comparative overview of primary analytical methods for this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with detailed experimental protocols and a workflow for cross-validation.

Data Presentation: A Comparative Overview

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. GC-MS is the most common and powerful tool for analyzing volatile components like this compound in essential oils.[2][3] HPLC presents a viable alternative, particularly for non-volatile samples or when different selectivity is required.[4]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification.Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.
Typical Sample Type Essential oils, volatile extracts.[5]Plant extracts, formulations, non-volatile samples.
Selectivity High, especially with mass spectrometry detection providing structural information.[6]High, can be tuned by altering stationary and mobile phases. Chiral separations are possible.[4]
Sensitivity Very high, capable of detecting trace amounts.[6]High, dependent on the detector used (e.g., UV, MS).
Sample Preparation Simple dilution; solvent-free techniques like SPME are also applicable.[5]Dilution and filtration are typically required.[4]
Primary Application Ideal for analyzing the composition of complex essential oils where this compound is a component.[7][8]Potentially useful for quality control of formulations or for separating isomers if applicable.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate results. Below are representative methodologies for GC-MS, the established method for this compound, and a proposed HPLC method based on protocols for similar compounds.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for analyzing essential oils containing this compound.[3]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Dilute with a suitable solvent such as dichloromethane or hexane.[3]

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

2. Instrumentation and Parameters:

ParameterSpecification
GC Column HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25-0.32 mm i.d., 0.25 µm film thickness.[3][6]
Carrier Gas Helium at a constant flow rate of 1-2 mL/min.[3][6]
Injection Volume 1-2 µL.[3]
Injector Temperature 250-290 °C.[2][6]
Injection Mode Split (e.g., 1:30) or Splitless.[2][3]
Oven Program Initial: 40-50 °C, hold for 2-5 min. Ramp: 3-4 °C/min to 240-250 °C, hold for 10 min.[2][3]
MS Detector Electron Ionization (EI) at 70 eV.[3]
Ion Source Temp. 200-220 °C.[2][3]
Mass Range 40-450 m/z.

3. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with a certified reference standard and spectral libraries (e.g., NIST, Wiley).[6]

  • Quantify using an external or internal standard method.

Protocol 2: A Proposed High-Performance Liquid Chromatography (HPLC) Method

While less common for this compound, an HPLC method can be developed for specific applications. This hypothetical protocol is adapted from methods used for the related compound Menthofuran.[4]

1. Sample Preparation:

  • Prepare a stock solution of the sample extract in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.[4]

2. Instrumentation and Parameters:

ParameterSpecification
HPLC Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water.
Flow Rate 0.8-1.0 mL/min.[4]
Injection Volume 10-20 µL.[4]
Column Temperature 30 °C.[4]
Detection UV detector at an appropriate wavelength (e.g., 220 nm, to be determined empirically).[4]

3. Data Analysis:

  • Identify this compound by comparing the retention time with a certified reference standard.

  • Quantify using a calibration curve generated from the working standards.

Mandatory Visualization: Cross-Validation Workflow

Cross-validation ensures that an analytical method is robust, reliable, and fit for its intended purpose. The following diagram illustrates a typical workflow for comparing and validating two different analytical methods, such as GC-MS and HPLC, for the analysis of this compound.

G cluster_prep 1. Sample Preparation cluster_methodA Method A: GC-MS Analysis cluster_methodB Method B: HPLC Analysis cluster_validation 2. Cross-Validation & Comparison cluster_conclusion 3. Conclusion Sample Reference Material & Test Samples Prep Homogenization, Extraction, Dilution Sample->Prep GCMS_Run GC-MS Injection & Data Acquisition Prep->GCMS_Run HPLC_Run HPLC Injection & Data Acquisition Prep->HPLC_Run GCMS_Data Data Processing: Peak ID & Integration GCMS_Run->GCMS_Data Compare Compare Results: Accuracy, Precision, Linearity, LoD, LoQ GCMS_Data->Compare HPLC_Data Data Processing: Peak ID & Integration HPLC_Run->HPLC_Data HPLC_Data->Compare Stats Statistical Analysis (e.g., t-test, ANOVA) Compare->Stats Conclusion Method Selection & Final Report Stats->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

Comparative Efficacy of Anethofuran and Estragole as Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antimicrobial efficacy of anethofuran and estragole, targeted at researchers, scientists, and drug development professionals. While both are naturally occurring organic compounds, this document reveals a significant disparity in the available research, with substantial data on estragole's antimicrobial properties and a notable lack of similar information for this compound.

Introduction to the Compounds

This compound, also known as dill ether, is a monoterpene ether and a characteristic component of the essential oil of dill (Anethum graveleons) and caraway (Carum carvi).[1][2] Estragole, a phenylpropene, is a major constituent of essential oils from various aromatic plants, including basil (Ocimum basilicum), tarragon (Artemisia dracunculus), and fennel (Foeniculum vulgare).[3][4] Both compounds are of interest for their potential biological activities.

Estragole: A Profile of Antimicrobial Activity

Estragole has demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] Its mechanism of action is primarily attributed to its ability to disrupt the integrity of the microbial cell membrane, leading to leakage of intracellular contents and ultimately cell death.[8]

Quantitative Antimicrobial Data for Estragole

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for estragole against a range of microbial strains as reported in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Estragole against Bacteria

Bacterial StrainMIC (µg/mL)MIC (µL/mL)Reference
Staphylococcus aureus145.07.81[6][7]
Bacillus subtilis58.75-[6]
Bacillus megaterium63.15-[6]
Escherichia coli-7.81[7]
Pseudomonas aeruginosa-31.25[7]
Salmonella paratyphi38.52-[6]
Shigella sonnei63.43-[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Estragole against Fungi

Fungal StrainMIC (µg/mL)Reference
Candida albicans58.75[6]
Cryptococcus neoformans88.51[6]
Pityrosporum ovale61.54[6]
Blastomyces dermatitidis131.2[6]

This compound: An Unexplored Potential

In stark contrast to estragole, there is a significant lack of published data on the specific antimicrobial activity of isolated this compound. While dill essential oil, which contains this compound, has been shown to possess antimicrobial properties, the direct contribution of this compound to this activity has not been quantitatively determined.[9][10] This represents a critical knowledge gap and an opportunity for future research to explore the potential of this compound as a novel antimicrobial agent.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antimicrobial efficacy of essential oil components like estragole.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared from fresh cultures to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Test Compound Dilutions: A stock solution of the test compound (e.g., estragole) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[14]

  • Inoculation and Incubation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. Positive (microorganism and medium, no test compound) and negative (medium only) controls are included. The plate is then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.[15]

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.[15]

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.[1]

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Creation of Wells: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.

  • Application of Test Compound: A specific volume of the test compound (e.g., estragole) at a known concentration is added to each well. A negative control (solvent) and a positive control (a known antibiotic) are also included.

  • Incubation: The plates are incubated under suitable conditions for 18-24 hours.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Microbial Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compound Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 37°C for 24h Plate->Incubate Observe Observe for Microbial Growth Incubate->Observe MIC Determine Minimum Inhibitory Concentration (MIC) Observe->MIC

Broth Microdilution MIC Assay Workflow.

Estragole_Mechanism Estragole Estragole Membrane Bacterial Cell Membrane Estragole->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Death Cell Death Leakage->Death

Proposed Antimicrobial Mechanism of Estragole.

Phenylpropanoid_Pathway Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL Chavicol Chavicol pCoumaroylCoA->Chavicol Multiple Steps Estragole Estragole Chavicol->Estragole Chavicol O-methyltransferase

Biosynthetic Pathway of Estragole.

Conclusion and Future Directions

The available evidence strongly supports the antimicrobial potential of estragole against a variety of pathogenic microorganisms. In contrast, the antimicrobial properties of this compound remain largely uninvestigated. This significant gap in the scientific literature presents a compelling opportunity for future research. Studies designed to isolate and evaluate the antimicrobial efficacy of this compound against a broad panel of bacteria and fungi are warranted. Furthermore, direct comparative studies between this compound and estragole would be invaluable in determining their relative potencies and potential applications in drug development and as natural preservatives. Elucidation of the precise molecular targets and signaling pathways involved in their antimicrobial action will also be crucial for their future development.

References

Data Presentation: A Comparative Analysis of Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Anethofuran Extraction Techniques

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This compound, a monoterpene found in plants such as dill (Anethum graveolens), has garnered interest for its potential therapeutic properties, including cancer chemopreventive activities.[1][2] This guide provides a comparative analysis of various techniques for the extraction of this compound, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method.

The selection of an extraction method significantly impacts the yield, purity, and overall efficiency of isolating this compound. The following table summarizes quantitative data from various studies on the extraction of essential oils from plants known to contain this compound, primarily dill. It is important to note that the yield of this compound itself may vary as a component of the total essential oil.

Extraction TechniquePlant MaterialSolventKey ParametersEssential Oil Yield (%)This compound/Major Component ContentReference
Conventional Methods
Hydrodistillation (HD)Anethum graveolens (Dill)WaterBoiling temperatureNot SpecifiedIdentified 33 components[1]
Steam Distillation (SD)Mentha arvensisWater35-40 °C0.43 - 1.06Major component[3]
Soxhlet ExtractionGeneralOrganic SolventsHigh temperature, long durationVariesRisk of thermal degradation[4]
MacerationGeneralOrganic SolventsRoom temperature, 3+ daysVariesSimple but time-consuming[5]
Modern (Green) Methods
Supercritical Fluid Extraction (SFE)Mentha piperitaSupercritical CO₂100 bar, 50°C, 120 minNot Specified3.01% (Menthofuran)[3]
Supercritical CO₂ Extraction (SCF-CO₂)Anethum graveolensSupercritical CO₂45°CNot SpecifiedHigh antioxidant activity[6]
Microwave-Assisted Extraction (MAE)Mentha arvensisNot Specified< 70 °C0.36 - 0.61Major component[3]
Microwave-Assisted Hydrodistillation (MAHD)Anethum graveolens (Dill)WaterNot SpecifiedNot SpecifiedIdentified 18 components[1]
Ultrasound-Assisted Extraction (UAE)Anethum graveolens (Dill)50% Ethanol30 minNot SpecifiedHigh phenolic & flavonoid content[7]
Superheated Steam Extraction (SHSE)Anethum graveolens (Dill)WaterSuperheated steam5.08 ± 0.13Highest antioxidant activity[6][8]

Note: "-" indicates data not available in the cited source. The data presented for Mentha species is for Menthofuran, a compound structurally related to this compound, and is included to provide a broader context for extraction efficiencies of similar monoterpenoids.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction techniques. Below are protocols for key methods discussed.

Protocol 1: Supercritical Fluid Extraction (SFE)

SFE is an environmentally friendly technique that uses a supercritical fluid, typically CO₂, as the solvent.[9] This method is advantageous for extracting thermolabile compounds as it operates at relatively low temperatures.[10]

Materials and Equipment:

  • Dried and ground plant material (e.g., dill seeds)

  • Supercritical Fluid Extractor system

  • High-purity CO₂

  • Collection vials

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Load a known quantity of the ground plant material into the extraction vessel.

  • Seal the vessel and place it within the SFE system.

  • Set the desired extraction parameters. For dill, initial parameters can be set at a pressure of 17.2 to 25.5 MPa and a temperature of 45°C.[11]

  • Pressurize the system with CO₂ to the set pressure.

  • Initiate the CO₂ flow at a constant rate.

  • Maintain the extraction for a set period (e.g., 60 minutes).[11]

  • The extracted compounds are depressurized and collected in a vial.

  • After completion, carefully depressurize the system and remove the extraction vessel.

  • Analyze the collected extract for this compound content using GC-MS.

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process with reduced time and solvent consumption.[12][13]

Materials and Equipment:

  • Ground plant material

  • Microwave extraction vessel

  • Extraction solvent (e.g., ethanol)

  • Microwave extractor

  • Filtration apparatus

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Place a known amount of the ground plant material into the microwave extraction vessel.[3]

  • Add a specific volume of the chosen extraction solvent.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave program to the desired temperature and time (e.g., for dill seeds, temperatures can range from 40 to 120°C).[14]

  • After the extraction is complete and the vessel has cooled, filter the extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Analyze the resulting crude extract for this compound content by GC-MS.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing the release of bioactive compounds.[15][16] This method is known for its efficiency at lower temperatures, which is beneficial for heat-sensitive compounds.[12]

Materials and Equipment:

  • Ground plant material

  • Extraction vessel

  • Ultrasonic water bath or probe sonicator

  • Extraction solvent (e.g., 50% ethanol)[7]

  • Filtration apparatus

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Place a known quantity of the ground plant material in an extraction vessel.

  • Add the selected solvent at a specific solid-to-solvent ratio.

  • Immerse the vessel in an ultrasonic water bath or place the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a set power and frequency for a specified duration (e.g., 30 minutes for dill).[7]

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Remove the solvent from the extract using a rotary evaporator.

  • Analyze the final extract for this compound content using GC-MS.

Protocol 4: Hydrodistillation (HD)

Hydrodistillation is a traditional and straightforward method for extracting essential oils.[1]

Materials and Equipment:

  • Whole or coarsely ground plant material

  • Clevenger-type apparatus

  • Heating mantle

  • Condenser

  • Collection flask

Procedure:

  • Place the plant material into a round-bottom flask.

  • Add water to the flask until the plant material is fully submerged.

  • Set up the Clevenger-type apparatus with the flask, condenser, and collection tube.

  • Heat the flask to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.

  • The steam and essential oil vapor will then be cooled in the condenser, turning back into a liquid.

  • The essential oil, being less dense than water, will separate and can be collected from the top of the collection tube.

  • The process is continued until no more oil is collected.

Visualization of Experimental Workflows

To better illustrate the logical flow of a comparative extraction study, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction Techniques start Start: Plant Material (e.g., Anethum graveolens) preprocess Sample Preparation (Drying, Grinding) start->preprocess end End: Comparative Analysis of this compound Yield & Purity HD Hydrodistillation (HD) preprocess->HD SFE Supercritical Fluid Extraction (SFE) preprocess->SFE MAE Microwave-Assisted Extraction (MAE) preprocess->MAE UAE Ultrasound-Assisted Extraction (UAE) preprocess->UAE post_process Post-Extraction Processing (Filtration, Solvent Removal) HD->post_process SFE->post_process MAE->post_process UAE->post_process analysis Qualitative & Quantitative Analysis (GC-MS) post_process->analysis analysis->end

Caption: A generalized workflow for the comparative study of this compound extraction.

SFE_Detailed_Workflow start Ground Plant Material load Load into Extraction Vessel start->load setup Set SFE Parameters (Pressure, Temperature) load->setup pressurize Pressurize with Supercritical CO₂ setup->pressurize extract Dynamic Extraction (Constant CO₂ Flow) pressurize->extract collect Depressurize & Collect Extract extract->collect analyze GC-MS Analysis for this compound collect->analyze

Caption: A detailed workflow for Supercritical Fluid Extraction (SFE).

MAE_UAE_Workflow cluster_energy Energy Application start Ground Plant Material mix Mix with Solvent in Vessel start->mix mae Microwave Irradiation mix->mae uae Ultrasonic Waves mix->uae cool_filter Cool & Filter mae->cool_filter uae->cool_filter concentrate Solvent Removal (Rotary Evaporator) cool_filter->concentrate analyze GC-MS Analysis for this compound concentrate->analyze

Caption: A comparative workflow for MAE and UAE processes.

References

A Comparative Guide to the Quantification of Anethofuran: Methodologies and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Anethofuran, a naturally occurring monoterpene found in certain essential oils. While inter-laboratory validation data for this compound is not publicly available, this document outlines the most common and validated single-laboratory methods, offering a comparative perspective on their performance based on data from analogous compounds found in similar matrices.

This compound, also known as dill ether, is a member of the benzofuran class of organic compounds.[1] It is a significant component of the essential oil of dill (Anethum graveolens), particularly in the leaves and flowers.[2][3][4] this compound is also reported to be a constituent of fennel (Foeniculum vulgare) essential oil.[5]

Primary Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and suitable technique for the quantification of volatile compounds like this compound in complex matrices such as essential oils.[6][7][8] This method offers high sensitivity and selectivity, allowing for the accurate identification and quantification of individual components.

The following protocol is a representative example for the analysis of essential oils containing this compound.

  • Sample Preparation:

    • Essential oil samples are diluted in a suitable organic solvent, such as hexane or ethanol, to an appropriate concentration for GC-MS analysis.

    • An internal standard may be added for improved quantitative accuracy.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used.

  • Chromatographic Conditions:

    • Column: A nonpolar capillary column, such as a DB-5MS (5%-phenyl-95%-dimethylpolysiloxane), is typically used.[2][9]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation, typically around 250°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the various components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).[7]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Injection Mode: Splitless or split injection can be used depending on the concentration of the analyte.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[2]

    • Ion Source Temperature: Typically maintained around 230°C.[7]

    • Mass Range: A scan range of m/z 40-400 is generally sufficient to cover the fragmentation pattern of most monoterpenes.

    • Identification: Compound identification is achieved by comparing the obtained mass spectra with reference spectra in libraries such as NIST and Wiley, and by comparing retention indices with literature values.[2]

Performance of this compound Quantification Methods

As previously stated, specific inter-laboratory validation data for this compound is not available. However, single-laboratory validation studies on similar compounds in essential oils provide a benchmark for the expected performance of a GC-MS method for this compound quantification. The following table summarizes typical validation parameters for the GC-MS analysis of monoterpenes in essential oils.[6][7][9]

Parameter Typical Performance of GC-MS Method for Monoterpenes in Essential Oils Alternative Method (HPLC) - General Performance
Linearity (R²) ≥ 0.995≥ 0.997
Accuracy (Recovery) 80-115%99-101%
Precision (RSD)
- Repeatability (Intra-day)≤ 12%Not specified
- Intermediate Precision (Inter-day)≤ 11%Not specified
Limit of Detection (LOD) Analyte and matrix dependent (typically in the low ppm range)Analyte and matrix dependent
Limit of Quantification (LOQ) Analyte and matrix dependent (typically in the low ppm range)Analyte and matrix dependent

Alternative Analytical Methodologies

While GC-MS is the gold standard for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of plant extracts.

HPLC is a powerful technique for separating and quantifying non-volatile or thermally labile compounds. For a semi-volatile compound like this compound, it could be a viable alternative, particularly when analyzing extracts rather than distilled essential oils.

  • Advantages:

    • High precision and accuracy for a wide range of compounds.[10]

    • Suitable for the analysis of less volatile components that may also be present in an extract.

  • Limitations:

    • May have lower sensitivity for highly volatile compounds compared to GC.

    • Requires the analyte to have a chromophore for UV detection, or a mass spectrometer for detection if it lacks one.

A typical HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[10]

Inter-Laboratory Validation Workflow

Inter-laboratory validation is crucial for establishing the robustness and reproducibility of an analytical method. While no such study is available for this compound, the following diagram illustrates a general workflow for such a validation.

G General Workflow for Inter-laboratory Validation A Method Development & Single-Lab Validation B Protocol Standardization & Distribution A->B Detailed Protocol C Preparation & Distribution of Homogeneous Samples B->C Standardized Materials D Analysis by Participating Laboratories C->D Blinded Samples E Data Collection & Statistical Analysis D->E Submission of Results F Evaluation of Method Performance (Repeatability, Reproducibility) E->F Statistical Models (e.g., ANOVA) G Final Method Publication/Adoption F->G Acceptance Criteria Met

References

Safety Operating Guide

Proper Disposal of Anethofuran: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are critical for ensuring a secure working environment and maintaining environmental integrity. This guide provides comprehensive, step-by-step procedures for the proper disposal of Anethofuran (C10H16O), a monoterpene found in dill weed oil.[1][2] Due to the absence of specific, validated neutralization protocols for this compound, on-site chemical treatment is not recommended.[3] The standard and safest approach is to manage it as a hazardous waste through a licensed disposal service.

Immediate Safety and Handling

Before beginning any disposal process, ensure that proper safety measures are in place:

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize the inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Keep this compound containers tightly sealed in a cool, dry, and well-ventilated location, away from heat and ignition sources.[4]

**Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves collection and transfer to a certified hazardous waste management facility.

  • Waste Identification and Segregation:

    • Categorize this compound waste as "Flammable Liquid" and "Hazardous Chemical Waste."

    • Segregate this compound waste from other waste streams, especially incompatible materials like oxidizers.[4] Collect different types of hazardous waste in separate, compatible containers.[5]

  • Waste Collection and Containment:

    • Use a designated, clearly labeled, and leak-proof container for liquid this compound waste. The original container, with the label defaced and relabeled as "Hazardous Waste," is often a suitable option.[6]

    • Ensure the container is kept tightly closed when not in use.

    • Store the waste container in a secondary containment bin in a secure, designated area away from ignition sources.[4]

  • Spill Management and Contaminated Materials:

    • In the event of a spill, evacuate and ventilate the area.[4]

    • Use non-sparking tools for cleanup.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3]

    • Collect the absorbed material and any contaminated items (e.g., PPE) into a sealable, labeled hazardous waste container.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide a clear inventory of the waste to the disposal company.

    • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]

Quantitative Data Summary

ParameterGuidelineRegulatory Context
Flash Point Treat as a flammable liquid. Keep away from heat, sparks, and open flames.Resource Conservation and Recovery Act (RCRA) defines ignitable wastes as those with a flash point less than 60°C (140°F).[5]
Container Management Containers holding hazardous waste must be in good condition, compatible with the waste, and kept closed.[5]U.S. Environmental Protection Agency (EPA) and local regulations.
Spill Residue Any material used to clean up a spill of a hazardous substance must be disposed of as hazardous waste.[3]Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA).

Experimental Protocols

Detailed, validated experimental protocols for the chemical degradation or neutralization of this compound for disposal are not available in published safety literature. Attempting on-site neutralization without a validated protocol can be dangerous and is not recommended. The primary protocol is for spill cleanup, as described in the "Spill Management and Contaminated Materials" section above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Anethofuran_Disposal_Workflow start Start: this compound Waste Generated identify_waste 1. Identify Waste (Liquid, Contaminated Solids) start->identify_waste spill_check Is it a spill? identify_waste->spill_check solid_waste Contaminated Solid Waste (PPE, Absorbents) identify_waste->solid_waste Solid liquid_waste Liquid this compound Waste spill_check->liquid_waste No, Liquid spill_cleanup Follow Spill Management Protocol (Absorb with Inert Material) spill_check->spill_cleanup Yes collect_liquid 2a. Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid 2b. Collect in Labeled, Sealable Container solid_waste->collect_solid store_waste 3. Store in Secondary Containment in Designated Secure Area collect_liquid->store_waste collect_solid->store_waste spill_cleanup->collect_solid contact_ehs 4. Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Waste Transferred for Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Anethofuran

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling Anethofuran, a comprehensive PPE strategy is crucial to minimize exposure via dermal contact, inhalation, and ocular contact. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[1]

Recommended Personal Protective Equipment for Handling this compound

Exposure Route Required PPE Rationale & Specifications
Dermal (Skin) Contact Double GlovingUse nitrile or neoprene gloves as the inner layer, with a second pair of nitrile gloves on the outside.[1] The outer glove should be changed immediately upon contamination.
Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat is required. For procedures with a high risk of splashing, consider a disposable gown over the lab coat.[1]
Full CoverageLong pants and closed-toe shoes are mandatory to ensure no skin is exposed.[1]
Ocular (Eye) Contact Safety GogglesANSI Z87.1-compliant chemical splash goggles are required to protect against splashes, vapors, and fine particles.[1]
Face ShieldA full-face shield worn over safety goggles is necessary when there is a significant risk of splashes, such as when handling larger quantities.[1]
Inhalation Chemical Fume HoodAll manipulations of this compound, both in solid and solution form, must be performed within a certified and properly functioning chemical fume hood.[1]
Respiratory ProtectionIf vapors or aerosols are generated and engineering controls are insufficient, appropriate respiratory protection is required.

Operational Plan: From Preparation to Decontamination

A structured workflow is essential for the safe handling of this compound in a laboratory setting.

cluster_handling Detailed Handling Steps prep Preparation handling Handling in Fume Hood prep->handling Proceed with caution decon Decontamination handling->decon After completion spill Spill Response handling->spill If spill occurs waste Waste Disposal decon->waste Segregate waste spill->decon After cleanup weigh Weighing transfer Transferring weigh->transfer reaction Reaction Setup transfer->reaction

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anethofuran
Reactant of Route 2
Anethofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.